molecular formula C8H10N2O B1294431 4-Methylbenzohydrazide CAS No. 3619-22-5

4-Methylbenzohydrazide

Cat. No.: B1294431
CAS No.: 3619-22-5
M. Wt: 150.18 g/mol
InChI Key: MFFVZXOPRXMVET-UHFFFAOYSA-N
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Description

4-Methylbenzohydrazide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61567. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylbenzohydrazide
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InChI

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFVZXOPRXMVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30189756
Record name p-Toluohydrazide
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Molecular Weight

150.18 g/mol
Source PubChem
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CAS No.

3619-22-5
Record name 4-Methylbenzohydrazide
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Record name p-Toluoylhydrazine
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylbenzohydrazide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-Methylbenzohydrazide, a key organic intermediate, holds significant potential within medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and diverse applications. We delve into detailed spectroscopic analysis, explore its role as a precursor to bioactive molecules, and present established experimental protocols. This document serves as a vital resource for researchers and developers aiming to leverage the unique characteristics of this versatile compound.

Introduction: The Significance of the Benzohydrazide Scaffold

Benzohydrazide and its derivatives represent a privileged scaffold in modern drug discovery and chemical synthesis. These compounds, characterized by a benzoyl group attached to a hydrazine moiety, exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of the reactive hydrazide functional group allows for straightforward derivatization, making them ideal starting materials for the synthesis of more complex molecules, such as Schiff bases and various heterocyclic compounds. This compound, with its additional methyl group on the benzene ring, offers a nuanced modification to the fundamental benzohydrazide structure, influencing its electronic properties and biological interactions.

Molecular Structure and Chemical Properties

This compound, also known as p-toluic hydrazide, is a solid organic compound with the chemical formula C₈H₁₀N₂O. Its structure features a p-tolyl group attached to a hydrazide moiety.

Table 1: Core Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [2]
CAS Number 3619-22-5[1]
Appearance White to off-white crystalline powder
Melting Point 114-118 °C
IUPAC Name This compound
Synonyms p-Toluic hydrazide, p-Toluoylhydrazine[1]

Spectroscopic Characterization

A thorough understanding of a molecule's structure is paramount for its application in research and development. Spectroscopic methods provide the necessary insights into the connectivity and chemical environment of the atoms within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons (4H): Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield compared to the protons meta to the carbonyl group.

  • -NH Proton (1H): A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • -NH₂ Protons (2H): A broad singlet, also concentration and solvent dependent.

  • -CH₃ Protons (3H): A sharp singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

¹³C NMR (Predicted):

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons (6C): Four signals are expected in the aromatic region (δ 120-145 ppm) due to symmetry. The ipso-carbon attached to the carbonyl group and the carbon bearing the methyl group will have distinct chemical shifts.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Expected Key IR Absorptions:

  • N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a broader band for the -NH group.

  • C=O Stretching (Amide I): A strong absorption band typically in the range of 1640-1680 cm⁻¹.

  • N-H Bending (Amide II): A band around 1550-1620 cm⁻¹.

  • Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 150. The fragmentation pattern would likely involve the loss of small neutral molecules and characteristic fragments.

Predicted Fragmentation Pathways:

  • Loss of NH₂NH: A fragment corresponding to the p-toluoyl cation at m/z 119.

  • Loss of CO: A fragment resulting from the cleavage of the carbonyl group.

  • Formation of the tropylium ion: A common fragmentation for toluene derivatives, leading to a peak at m/z 91.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of a p-toluic acid ester, typically methyl p-toluate, with hydrazine hydrate.

Synthesis_of_4_Methylbenzohydrazide Figure 2: Synthesis of this compound Methyl_p_Toluate Methyl p-Toluate Heat Reflux Methyl_p_Toluate->Heat Hydrazine_Hydrate Hydrazine Hydrate (NH2NH2·H2O) Hydrazine_Hydrate->Heat Solvent Ethanol (Solvent) Solvent->Heat Product This compound Heat->Product Methanol Methanol (Byproduct) Heat->Methanol

References

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 4-Methylbenzohydrazide (CAS No: 3619-22-5), a key chemical intermediate.[1][2] Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, ensuring a deeper understanding of the processes involved.

Introduction: The Significance of this compound

This compound, also known as p-toluic hydrazide or p-toluoylhydrazine, is a versatile organic compound featuring a hydrazide functional group attached to a toluene backbone. Its molecular structure makes it an invaluable building block in synthetic chemistry. The reactive hydrazide moiety readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases (hydrazones).[3][4] These derivatives are of significant interest in medicinal chemistry and materials science, with studies exploring their potential as antimicrobial, antifungal, and enzyme-inhibiting agents.[5][6][7] This guide offers a robust framework for the reliable synthesis and rigorous characterization of this important precursor.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient laboratory-scale synthesis of this compound is achieved through the hydrazinolysis of a suitable 4-methylbenzoic acid ester, typically methyl 4-methylbenzoate. This method is often preferred over alternatives, such as using 4-methylbenzoyl chloride, due to its milder reaction conditions and the use of less hazardous reagents.[8][9][10]

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate displaces the methoxy group (-OCH₃), yielding the stable hydrazide product.

  • Choice of Starting Material: Methyl 4-methylbenzoate (also known as methyl p-toluate) is selected for its commercial availability and high reactivity towards hydrazinolysis.[11] It can be readily prepared via Fischer esterification from the inexpensive p-toluic acid if not purchased directly.[12][13]

  • Nucleophile and Solvent: Hydrazine hydrate (N₂H₄·H₂O) serves as the hydrazine source. It is used in excess to ensure the reaction equilibrium is shifted towards the product side. Ethanol or methanol is the solvent of choice as it effectively dissolves both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture, and its boiling point is ideal for reflux conditions.[3][14]

  • Reaction Conditions: The reaction is conducted under reflux to provide the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate and high conversion within a few hours.[8][14]

Synthesis_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification Start Methyl 4-Methylbenzoate + Ethanol Reagent Hydrazine Hydrate (Excess) Reflux Heat to Reflux (4-6 hours) Reagent->Reflux Add to flask Cool Cool to RT Reflux->Cool Monitor by TLC Crystallize Crystallize in Ice Bath Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Product Pure this compound Dry->Product

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-methylbenzoate (1 equivalent, e.g., 10.0 g, 66.6 mmol) in absolute ethanol (e.g., 50 mL).[8]

  • Reagent Addition: To this solution, add hydrazine hydrate (80% solution, ~3 equivalents) carefully. The use of excess hydrazine drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often begin to crystallize. Further cooling in an ice bath will maximize the precipitation of the solid product.

  • Purification: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The expected yield is typically high, often exceeding 90%.

Comprehensive Characterization: A Self-Validating System

Rigorous characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system that confirms the successful synthesis.

Characterization_Workflow cluster_physical Physical Properties Product Synthesized Product Appearance Visual Appearance Product->Appearance MP Melting Point Product->MP IR FT-IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS Final Structure Confirmed MP->Final IR->Final NMR->Final MS->Final

Caption: Integrated workflow for the characterization of this compound.

The identity of the synthesized product is confirmed by comparing its physical and spectroscopic data with established literature values.

Parameter Method Expected Result Reference
Appearance Visual InspectionWhite to off-white crystalline solid or powder
Melting Point Capillary Melting Point Apparatus114 - 118 °C (A narrow range indicates high purity)
Molecular Weight Mass Spectrometry150.18 g/mol (as C₈H₁₀N₂O)[1][15]
Molecular Ion (M⁺) Mass Spectrometry (EI)m/z = 150[1][15]
IR Absorptions FT-IR (KBr Pellet)~3305, 3210 cm⁻¹: N-H stretching (asymm. & symm.)~3030 cm⁻¹: Aromatic C-H stretching~2920 cm⁻¹: Aliphatic C-H stretching~1645 cm⁻¹: C=O stretching (Amide I)~1530 cm⁻¹: N-H bending (Amide II)~830 cm⁻¹: p-disubstituted C-H bend
¹H NMR 400 MHz, DMSO-d₆δ ~9.7 (s, 1H): -CONH-δ ~7.7 (d, 2H): Aromatic protons ortho to C=Oδ ~7.2 (d, 2H): Aromatic protons ortho to CH₃δ ~4.4 (s, 2H): -NH₂δ ~2.3 (s, 3H): -CH₃[4]
¹³C NMR 100 MHz, DMSO-d₆δ ~165.5: C=O (Amide)δ ~141.0: Aromatic C-CH₃δ ~130.5: Aromatic C-C=Oδ ~128.8: Aromatic CHδ ~127.2: Aromatic CHδ ~21.0: -CH₃[4]
  • Melting Point Determination: A small amount of the dried crystalline sample is packed into a capillary tube. The melting point is determined using a calibrated melting point apparatus, recording the temperature range from the first appearance of liquid to the complete melting of the solid.

  • FT-IR Spectroscopy: The spectrum is recorded using a Fourier-transform infrared spectrophotometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum reveals the key functional groups present in the molecule.

  • NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent, typically DMSO-d₆, which solubilizes the compound well and allows for the observation of exchangeable N-H protons. Tetramethylsilane (TMS) is used as an internal standard.

  • Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often with electron ionization (EI). This analysis confirms the molecular weight of the compound by identifying the molecular ion peak (M⁺). Fragmentation patterns can also provide further structural corroboration.

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage are critical. This compound is known to cause skin and serious eye irritation.

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some sources recommend storing under an inert atmosphere, as the compound may be air-sensitive.

  • SDS: Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before commencing any work.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via the hydrazinolysis of methyl 4-methylbenzoate. The causality behind the selection of reagents and reaction conditions has been explained to provide a foundational understanding of the synthetic strategy. Furthermore, a comprehensive suite of characterization techniques has been presented, which, when used in concert, provide an unambiguous confirmation of the product's identity and purity. Mastery of this synthesis and characterization workflow equips researchers with the ability to confidently produce high-quality this compound for its myriad applications in drug discovery and chemical research.

References

An In-depth Technical Guide to 4-Methylbenzohydrazide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzohydrazide, also known as p-toluic hydrazide, is an aromatic hydrazide that has garnered significant interest in the scientific community. Its molecular structure, featuring a hydrazine moiety attached to a toluene backbone, makes it a versatile building block in organic synthesis and a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its applications in drug discovery, with a particular focus on its established antibacterial activity.

The hydrazide functional group is a key pharmacophore in numerous biologically active compounds, and its presence in this compound contributes to its diverse chemical reactivity and potential for biological interactions. Researchers have explored its utility as a precursor for the synthesis of a wide array of heterocyclic compounds and Schiff bases, which have shown promise in various therapeutic areas. This document aims to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and materials science who are interested in the potential of this compound and its derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.

Core Data
PropertyValueSource(s)
CAS Number 3619-22-5[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 117 °C[1]
Synonyms p-Toluic Hydrazide, p-Toluoylhydrazine, 4-Methylbenzoic acid hydrazide[1]

Molecular Structure

Caption: Molecular structure of this compound.

Spectral Data

While a comprehensive, publicly available spectral analysis specifically for this compound is limited, data from related benzohydrazide derivatives can provide valuable insights into its characteristic spectral features.

  • ¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons of the toluene ring would appear as a set of doublets in the downfield region (approximately 7.0-8.0 ppm). The methyl protons would present as a singlet further upfield (around 2.3-2.5 ppm). The N-H protons of the hydrazide group would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

  • ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, with the methyl-substituted carbon appearing at a different chemical shift from the others. The carbonyl carbon of the hydrazide group would be observed in the highly deshielded region of the spectrum (typically >160 ppm). The methyl carbon would appear at a much higher field (around 20-25 ppm).

  • FTIR: The infrared spectrum of this compound is expected to show characteristic absorption bands. These would include N-H stretching vibrations in the region of 3200-3400 cm⁻¹, a strong C=O stretching vibration from the amide group around 1640-1680 cm⁻¹, and C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Solubility

Based on its chemical structure, this compound is expected to have limited solubility in water due to the hydrophobic nature of the toluene ring. However, it is generally soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] The hydrazide group can participate in hydrogen bonding, which contributes to its solubility in these solvents. The solubility can be influenced by factors such as temperature and the pH of the medium.[2]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of a 4-methylbenzoic acid ester, typically methyl 4-methylbenzoate (methyl p-toluate), with hydrazine hydrate. This nucleophilic acyl substitution reaction is a well-established method for the preparation of hydrazides.

Reaction Scheme

reactant1 Methyl 4-methylbenzoate product1 This compound reactant1->product1 Reflux, Ethanol reactant2 Hydrazine Hydrate reactant2->product1 product2 Methanol Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Penetration Target Potential Intracellular Target (e.g., Essential Enzyme) Membrane->Target Inhibition Inhibition of Metabolic Pathway Target->Inhibition Effect Bacteriostatic / Bactericidal Effect Inhibition->Effect

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize 4-Methylbenzohydrazide, a versatile intermediate in pharmaceutical and materials science. Tailored for researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the principles, experimental design, and data interpretation integral to the robust analysis of this compound.

Introduction: The Significance of this compound

This compound, a derivative of benzoic acid, serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. Its hydrazide moiety is particularly reactive, allowing for the formation of hydrazones and other derivatives with applications ranging from antimicrobial and anticancer agents to corrosion inhibitors.[1][2] Accurate and comprehensive characterization of this starting material is paramount to ensure the identity, purity, and quality of the final products, making proficiency in its spectroscopic analysis an essential skill for any researcher in the field.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the hydrazide functional group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.7Doublet2HAromatic Protons (ortho to C=O)
~7.3Doublet2HAromatic Protons (meta to C=O)
~4.5Broad Singlet2H-NH₂ Protons
~2.4Singlet3H-CH₃ Protons
~8.5Broad Singlet1H-NH- Proton

Note: The chemical shifts of the -NH and -NH₂ protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents like D₂O.

Predicted ¹³C NMR Spectrum of this compound

The carbon-13 NMR spectrum provides a fingerprint of the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment
~167Carbonyl Carbon (C=O)
~142Aromatic Carbon (para to C=O)
~131Aromatic Carbon (ipso to C=O)
~129Aromatic Carbons (meta to C=O)
~128Aromatic Carbons (ortho to C=O)
~21Methyl Carbon (-CH₃)
Experimental Protocol: NMR Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[3][4] Ensure complete dissolution.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Spectrum of this compound

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Wavenumber (cm⁻¹) Intensity Assignment
3300-3400Medium, SharpN-H Stretch (asymmetric and symmetric) of -NH₂
3200-3300Medium, BroadN-H Stretch of -NH-
3000-3100MediumAromatic C-H Stretch
2850-2960MediumAliphatic C-H Stretch of -CH₃
1640-1680StrongC=O Stretch (Amide I)
1580-1620MediumN-H Bend (Amide II) and C=C Aromatic Stretch
800-850Strongpara-disubstituted Benzene C-H Bend
Experimental Protocol: IR Data Acquisition

The choice of sampling technique in IR spectroscopy depends on the physical state of the sample. As this compound is a solid, the KBr pellet method is commonly employed.

Step-by-Step Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[5]

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound (Molecular Weight: 150.18 g/mol ) is expected to show a prominent molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity Assignment
150HighMolecular Ion [M]⁺
119High[M - NHNH₂]⁺ (Loss of hydrazinyl radical)
91Medium[C₇H₇]⁺ (Tolyl cation)
65Medium[C₅H₅]⁺ (Loss of acetylene from tolyl cation)
Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Step-by-Step Methodology (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

    • If necessary, add a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).

IV. Workflow Visualization

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 process Process Data acquire_H1->process acquire_C13->process interpret Interpret Spectra process->interpret

Caption: General workflow for NMR analysis.

IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process interpret Identify Functional Groups process->interpret

Caption: General workflow for IR analysis (KBr pellet method).

MS_Workflow cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Solvent dilute Dilute to Final Concentration dissolve->dilute infuse Infuse into ESI Source dilute->infuse acquire Acquire Mass Spectrum infuse->acquire process Process Data acquire->process interpret Identify Molecular Ion and Fragments process->interpret

Caption: General workflow for Mass Spectrometry analysis (ESI).

V. Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its chemical identity and purity. This guide has outlined the fundamental principles, detailed experimental protocols, and expected data for each technique. By adhering to these methodologies and understanding the nuances of spectral interpretation, researchers can confidently utilize this compound in their synthetic endeavors, ensuring the integrity and reproducibility of their work.

References

The Emerging Potential of 4-Methylbenzohydrazide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydrazide Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the development of novel therapeutics. The hydrazide functional group (-CONHNH2) has long been recognized as a "privileged" motif, owing to its unique structural and electronic properties that facilitate diverse biological interactions.[1][2] Historically, hydrazide-containing compounds like isoniazid have been cornerstones in the treatment of tuberculosis, demonstrating the profound therapeutic impact of this chemical entity.[3] Building upon this legacy, researchers have increasingly turned their attention to substituted benzohydrazides, with 4-Methylbenzohydrazide emerging as a particularly promising starting point for the synthesis of new bioactive molecules.[4][5]

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, key biological activities, and the structure-activity relationships of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Chemical Profile and Synthesis of this compound

This compound, also known as p-toluic hydrazide, is a stable, crystalline solid at room temperature.[6] Its chemical structure features a phenyl ring substituted with a methyl group at the para position, linked to a hydrazide moiety. This seemingly simple structure offers a rich chemical handle for derivatization, allowing for the systematic exploration of chemical space to optimize biological activity.

General Synthesis Protocol

The synthesis of this compound is typically achieved through a straightforward condensation reaction between methyl 4-methylbenzoate and hydrazine hydrate.[5][7]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 4-methylbenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent such as methanol or ethanol.[5][7]

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours.[5][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution as a white solid.

  • Purification: Filter the precipitate and wash it thoroughly with cold water or ethanol to remove any unreacted starting materials.[7] Further purification can be achieved by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.[8]

Therapeutic Applications of this compound Derivatives

The true potential of this compound in medicinal chemistry is realized through the synthesis of its derivatives, most notably hydrazones. The condensation of the terminal amino group of the hydrazide with various aldehydes and ketones yields a diverse library of compounds with a wide spectrum of biological activities.[4][9]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Hydrazone derivatives of this compound have demonstrated significant potential in this arena.[4][10]

A study by Li et al. (2014) described the synthesis of a series of hydrazone compounds derived from this compound.[4] These compounds were screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[4][10] Notably, the derivatives exhibited moderate to high activity, with structure-activity relationship analysis indicating that the presence of certain substituent groups on the aromatic ring of the aldehyde moiety can significantly enhance antibacterial efficacy.[4] For instance, a derivative bearing bromo-substituent groups showed the highest activity against the tested bacterial strains.[4]

Mechanism of Action: The antimicrobial mechanism of hydrazide/hydrazone derivatives is multifaceted. One proposed mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[11] Another potential mechanism is the disruption of the bacterial cell wall synthesis by inhibiting enzymes like glucosamine-6-phosphate synthase.[11]

Experimental Workflow: Antimicrobial Screening of this compound Derivatives

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis S1 This compound S3 Condensation Reaction S1->S3 S2 Substituted Aldehyde/Ketone S2->S3 A1 Synthesized Hydrazone Derivative S3->A1 A3 Broth Microdilution or Agar Disc Diffusion Assay A1->A3 A2 Bacterial/Fungal Strains A2->A3 A4 Determine Minimum Inhibitory Concentration (MIC) A3->A4 D1 MIC Values A4->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2

Caption: Workflow for synthesizing and screening this compound derivatives for antimicrobial activity.

Compound MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli MIC (μg/mL) vs. K. pneumoniae
4-Methyl-N'-(4-nitrobenzylidene)benzohydrazideModerateModerateModerate
N'-(4-hydroxy-3-nitrobenzylidene)-4-methylbenzohydrazideMore effective than compound 1ModerateModerate
N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazideHigh ActivityHigh ActivityHigh Activity
Data synthesized from Li et al. (2014)[4]
Anticancer Activity

The development of novel anticancer agents remains a critical focus of medicinal chemistry. Benzohydrazide derivatives have shown promise as antiproliferative agents, and those derived from this compound are no exception.[12][13] The mechanism of action for their anticancer effects can be diverse, including the inhibition of key signaling pathways involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[12][13]

A study on benzohydrazide derivatives containing dihydropyrazoles demonstrated potent antiproliferative activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver).[12][13] One of the lead compounds exhibited an IC50 value of 0.08 μM for EGFR inhibition, highlighting the potential of this scaffold in developing targeted cancer therapies.[12]

Signaling Pathway: EGFR Inhibition by Benzohydrazide Derivatives

G cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds P1 Proliferation EGFR->P1 Activates P2 Survival EGFR->P2 P3 Angiogenesis EGFR->P3 Derivative This compound Derivative Derivative->EGFR Inhibits

Caption: Simplified diagram of EGFR inhibition by this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a significant therapeutic goal. Hydrazide derivatives have been investigated for their anti-inflammatory properties.[14][15][16] The mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like IL-1β, IL-6, and TNF-α.[17]

Research on 4-maleimidylphenyl-hydrazide derivatives, which share a similar core structure, demonstrated that some compounds could significantly inhibit nitric oxide production in macrophage cell lines, with one derivative being four times more potent than the parent compound.[15] This suggests that the this compound scaffold could be a valuable starting point for developing novel anti-inflammatory drugs.

Future Directions and Conclusion

This compound represents a versatile and promising scaffold in the field of medicinal chemistry. Its straightforward synthesis and the ease of derivatization into a wide array of hydrazones provide a fertile ground for the discovery of new therapeutic agents. The demonstrated antimicrobial, anticancer, and anti-inflammatory activities of its derivatives underscore the potential of this chemical class.

Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of derivatives to further explore structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential and safety profiles.

References

An In-depth Technical Guide to 4-Methylbenzohydrazide: From Foundational Chemistry to Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methylbenzohydrazide, a versatile chemical intermediate. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, physicochemical properties, and its significant role as a scaffold in the development of novel therapeutic agents.

Introduction and Historical Context

This compound, also known as p-toluic hydrazide, belongs to the class of aromatic hydrazides. The genesis of hydrazide chemistry can be traced back to the pioneering work of Theodor Curtius in the late 19th century, who first synthesized these compounds through the reaction of carboxylic acid esters with hydrazine. While the specific first synthesis of this compound is not extensively documented, its preparation follows the classical and well-established Curtius method for aromatic hydrazides. This foundational reaction has paved the way for the exploration of a vast chemical space, with this compound serving as a key building block in the synthesis of a multitude of derivatives with significant biological activities.

The core structure of this compound, featuring a reactive hydrazide moiety (-CONHNH₂) attached to a toluoyl group, imparts it with the ability to readily undergo condensation reactions with aldehydes and ketones. This reactivity is the cornerstone of its utility, leading to the formation of hydrazones, which are prominent scaffolds in medicinal chemistry. These derivatives have been extensively investigated for a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in research and synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O--INVALID-LINK--
Molecular Weight 150.18 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 114-118 °C--INVALID-LINK--
CAS Number 3619-22-5--INVALID-LINK--

Solubility Profile

This compound exhibits moderate polarity, leading to solubility in a range of organic solvents. While precise quantitative data is not extensively published, a qualitative solubility profile is presented below based on its chemical structure and available information.

Table 2: Qualitative Solubility of this compound

SolventPolarityExpected Solubility
WaterPolar ProticSparingly soluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
DichloromethaneNonpolarSlightly soluble
ChloroformNonpolarSlightly soluble
Dimethyl Sulfoxide (DMSO)Polar AproticHighly soluble
N,N-Dimethylformamide (DMF)Polar AproticHighly soluble

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons of the toluene ring, the methyl group protons, and the protons of the hydrazide moiety. In a typical spectrum recorded in DMSO-d₆, the aromatic protons appear as two doublets in the range of 7.2-7.8 ppm, the methyl protons as a singlet around 2.3 ppm, and the -NH and -NH₂ protons as broad singlets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbonyl carbon, the aromatic carbons (including the quaternary carbons), and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640 cm⁻¹), and C-H stretching of the aromatic ring and methyl group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 150, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a robust and well-established procedure, typically achieved through the hydrazinolysis of a p-toluic acid ester. The following protocol details a reliable method for its laboratory-scale preparation.

Reaction Scheme:

G cluster_conditions reagents Methyl p-toluate + Hydrazine Hydrate product This compound reagents->product conditions Ethanol, Reflux

A straightforward synthesis of this compound.

Experimental Protocol:

Materials:

  • Methyl p-toluate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl p-toluate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise. The reaction is typically exothermic, so controlled addition is recommended.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often crystallize out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature.

Self-Validation: The purity of the synthesized product should be confirmed by measuring its melting point, which should be within the literature range (114-118 °C). Further characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to confirm the structure.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for the synthesis of biologically active molecules, primarily through the formation of hydrazone derivatives.

G start This compound hydrazone Hydrazone Derivative start->hydrazone Condensation aldehyde Aldehyde/Ketone aldehyde->hydrazone bioactivity Diverse Biological Activities (Antifungal, Antibacterial, Anticancer, etc.) hydrazone->bioactivity

The central role of this compound in generating bioactive hydrazones.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

A significant body of research has demonstrated that many hydrazone derivatives of this compound exhibit potent antifungal activity through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1]

SDH, also known as Complex II, catalyzes the oxidation of succinate to fumarate. This reaction is coupled with the reduction of ubiquinone (coenzyme Q) to ubiquinol. By inhibiting SDH, these compounds effectively disrupt cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.

The hydrazone derivatives are thought to act as competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding prevents the natural substrate, ubiquinone, from accessing the active site, thereby halting the electron transport chain.

G cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (SDH) (Complex II) succinate->sdh Oxidation fumarate Fumarate q Ubiquinone (Q) q->sdh qh2 Ubiquinol (QH2) sdh->fumarate sdh->qh2 Reduction inhibitor Hydrazone Derivative inhibitor->sdh Inhibition (Binds to Q-site)

References

An In-depth Technical Guide to 4-Methylbenzohydrazide Derivatives and Their Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydrazone scaffold (–CO–NH–N=C–) is a cornerstone in modern medicinal chemistry, prized for its synthetic accessibility and diverse pharmacological profile. This guide focuses on a specific, highly promising subclass: derivatives of 4-methylbenzohydrazide. By condensing this compound with various aromatic and heterocyclic aldehydes, a rich library of Schiff bases can be generated. These derivatives have demonstrated a wide spectrum of biological activities, including significant antimicrobial and anticancer effects. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action for these compounds, supported by detailed experimental protocols and molecular pathway diagrams to empower researchers in their drug discovery efforts.

Introduction: The Hydrazone Moiety in Medicinal Chemistry

Hydrazones, characterized by the azometine group (–NHN=CH–), are a critical class of compounds in the development of new therapeutic agents.[1][2] Their importance stems from a unique combination of structural features:

  • Synthetic Versatility: The core synthesis is a straightforward condensation reaction, allowing for the rapid creation of diverse chemical libraries by varying the aldehyde or ketone reactant.

  • Pharmacophoric Properties: The hydrazone linker is a potent hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzymes and receptors.[3]

  • Structural Rigidity and Flexibility: The C=N double bond introduces a degree of rigidity, which can be crucial for specific receptor binding, while the adjacent single bonds allow for conformational flexibility.

The this compound core provides a robust starting point. The methyl group at the para position of the benzene ring is a key modulator of lipophilicity and electronic properties, influencing how the derivative interacts with biological systems.

General Synthesis of this compound Derivatives

The primary route to synthesizing this compound derivatives is through the condensation of this compound with a selected aldehyde or ketone. This reaction is typically acid-catalyzed and results in the formation of a Schiff base (a hydrazone).

Synthesis Workflow

The process follows a logical and efficient pathway, beginning from the commercially available methyl 4-methylbenzoate.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Condensation (Schiff Base Formation) A Methyl 4-methylbenzoate C This compound (Intermediate) A->C Reflux in Ethanol B Hydrazine Hydrate B->C E Final this compound Derivative C->E Glacial Acetic Acid (catalyst) Reflux in Methanol/Ethanol D Substituted Aldehyde (R-CHO) D->E

Caption: General synthesis workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of N'-(Substituted-benzylidene)-4-methylbenzohydrazide

This protocol provides a reliable method for synthesizing a representative hydrazone derivative. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a hydrazone derivative via acid-catalyzed condensation.

Materials:

  • This compound (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Absolute Ethanol or Methanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: Dissolve 1 mmol of this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Gentle warming may be required to achieve complete dissolution.

    • Causality: Using an alcohol as the solvent provides a suitable medium for both reactants and is easily removed post-reaction.

  • Addition of Aldehyde: To this solution, add 1 mmol of the desired substituted benzaldehyde, also dissolved in 10 mL of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. This significantly accelerates the reaction rate.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary thermal energy to overcome the activation energy of the condensation reaction and drives it to completion.

  • Isolation and Purification: After completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Washing: Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture) to obtain pure crystals of the final hydrazone derivative.[4]

    • Causality: Recrystallization is a critical purification step that removes impurities by leveraging differences in solubility between the desired compound and contaminants at different temperatures.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.[5]

Antimicrobial Activity

The core this compound itself shows antibacterial properties against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as antifungal activity against Aspergillus niger.[6] The derivatization into hydrazones often enhances this activity.

Structure-Activity Relationship (SAR):

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro, halogens) on the aldehyde's phenyl ring generally enhances antimicrobial activity. For instance, a derivative with a 3,5-dibromo substituent showed the highest activity against several bacterial strains.[4]

  • Lipophilicity: Modulating the lipophilicity of the molecule is key for its ability to penetrate bacterial cell walls. The 4-methyl group on the benzohydrazide core contributes to this property.

Proposed Mechanisms of Action: Hydrazone derivatives can exert their antimicrobial effects through multiple mechanisms.[7] One prominent theory is the inhibition of essential bacterial enzymes. For example, they can interfere with DNA gyrase, blocking DNA replication, or inhibit enzymes involved in cell wall synthesis, such as glucosamine-6-phosphate synthase.[7]

G cluster_targets Bacterial Cell Targets cluster_effects Resulting Effects Compound Hydrazone Derivative Enzyme1 DNA Gyrase Compound->Enzyme1 Inhibits Enzyme2 Glucosamine-6-Phosphate Synthase Compound->Enzyme2 Inhibits Enzyme3 Enoyl-ACP Reductase Compound->Enzyme3 Inhibits Effect1 Inhibition of DNA Replication Enzyme1->Effect1 Effect2 Disruption of Cell Wall Synthesis Enzyme2->Effect2 Effect3 Suppression of ATP Production Enzyme3->Effect3

Caption: Potential antimicrobial mechanisms of action for hydrazone derivatives.[7]

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound ID Substituent on Aldehyde Ring Target Organism Activity (MIC, mg/mL) Reference
1 4-Nitro S. aureus Moderate [4]
2 4-Hydroxy-3-nitro E. coli Moderate [4]

| 3 | 3,5-Dibromo | S. aureus, E. coli, K. pneumoniae | High |[4] |

Anticancer Activity

Numerous studies have highlighted the potential of benzohydrazide derivatives as anticancer agents.[8][9][10] Their mechanism often involves the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[9]

Structure-Activity Relationship (SAR):

  • Kinase Inhibition: The hydrazone scaffold can act as a "linker" to position aromatic groups within the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) or Bcr-Abl.[8][10]

  • Substituent Effects: The type and position of substituents on the phenyl rings are critical. Electron-donating groups, such as a dimethylamino substituent, have been shown to contribute positively to cytotoxic activity against certain cancer cell lines.[8] For example, specific benzohydrazide derivatives containing dihydropyrazole moieties have shown potent antiproliferative activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with IC50 values in the sub-micromolar range.[10]

Table 2: In Vitro Anticancer Activity of Selected Benzohydrazide Derivatives

Cell Line Derivative Class Key Substituent IC50 Value (µM) Target Reference
K562 (Leukemia) Pyrimidine-benzohydrazide Dimethylamino ~50 Bcr-Abl Kinase (putative) [8]
HL-60 (Leukemia) Purine-4-methylbenzamide 2,6-substituted purine 1.42 - 1.52 PDGFRα/β [9]
A549 (Lung) Dihydropyrazole-benzohydrazide Naphthalene 0.46 EGFR Kinase [10]
MCF-7 (Breast) Dihydropyrazole-benzohydrazide Naphthalene 0.29 EGFR Kinase [10]

| HeLa (Cervical) | Dihydropyrazole-benzohydrazide | Naphthalene | 0.15 | EGFR Kinase |[10] |

Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for assessing the in vitro anticancer activity of synthesized compounds.

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Causality: A dose-response curve is necessary to accurately calculate the IC50 value.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Causality: During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value from the resulting sigmoidal curve.

Future Outlook and Conclusion

The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and proven record of potent biological activity make it an attractive starting point for drug development campaigns. Future research should focus on:

  • Mechanism Elucidation: Moving beyond screening to pinpoint the specific molecular targets and pathways affected by the most potent derivatives.

  • ADMET Profiling: In silico and in vitro evaluation of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like characteristics.[8]

  • Combinatorial Libraries: Expanding the structural diversity by incorporating a wider range of heterocyclic aldehydes and exploring modifications to the benzohydrazide core itself.

References

theoretical studies on 4-Methylbenzohydrazide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Elucidation of the 4-Methylbenzohydrazide Molecular Structure

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical studies on the molecular structure and properties of this compound. By integrating principles of computational chemistry with spectroscopic analysis, we aim to deliver a robust framework for understanding this molecule's behavior at a quantum level. This document eschews a rigid template in favor of a logical narrative that builds from foundational computational theory to detailed analysis of molecular properties, reflecting the workflow of a senior application scientist.

Introduction: The Significance of this compound

This compound belongs to the hydrazide class of organic compounds, which are noted for their diverse biological activities and serve as crucial intermediates in the synthesis of various heterocyclic systems. Hydrazide-hydrazone derivatives, in particular, are investigated for a wide range of pharmacological applications, including antimicrobial, anticonvulsant, and antitubercular agents.[1][2] A thorough understanding of the molecular structure, electronic properties, and reactive sites of the parent hydrazide is fundamental for the rational design of more potent and specific therapeutic agents. Theoretical and computational studies provide an indispensable, non-invasive means to probe these characteristics, offering insights that complement and guide experimental work.

The Computational Framework: Methodologies and Rationale

The exploration of this compound's molecular characteristics is predominantly carried out using quantum chemical calculations. These methods allow for the prediction of molecular geometry, spectroscopic signatures, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for systems of this size.[3][4] It offers a favorable balance between computational cost and accuracy by approximating the many-electron Schrödinger equation. The electronic properties are determined based on the molecule's electron density.

  • Causality of Choice : The B3LYP hybrid functional is frequently selected because it incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electron correlation than pure DFT functionals.[5][6][7][8]

  • Basis Sets : The 6-311++G(d,p) basis set is commonly employed.[7][9] This Pople-style basis set is flexible, containing diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules, which is essential for accurately modeling bonding and intermolecular interactions.

Hartree-Fock (HF) Theory

While largely superseded by DFT for many applications, Hartree-Fock (HF), an ab initio method, is sometimes used as a baseline for comparison.[9][10] It provides a foundational, albeit less accurate, approximation by not fully accounting for electron correlation.

Experimental Protocol: A Standard Computational Workflow

A typical theoretical investigation of this compound follows a systematic, self-validating protocol to ensure the reliability of the results.

  • Initial Structure Generation : A 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization : The initial structure is optimized to find the lowest energy conformation (the most stable structure). This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This step is crucial as all subsequent property calculations depend on the accuracy of the optimized geometry.[4]

  • Frequency Calculation : Vibrational frequencies are calculated for the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These frequencies can be directly compared with experimental FT-IR and FT-Raman spectra.[11]

  • Property Calculations : Once the optimized geometry is confirmed, a suite of electronic and spectroscopic properties are calculated. This includes:

    • Natural Bond Orbital (NBO) analysis.

    • Frontier Molecular Orbital (HOMO-LUMO) analysis.

    • Molecular Electrostatic Potential (MEP) mapping.

    • Time-Dependent DFT (TD-DFT) for simulating UV-Vis spectra.[12]

Diagram: Computational Analysis Workflow

G cluster_setup Step 1: Initial Setup cluster_opt Step 2: Geometry Optimization cluster_prop Step 3: Property Calculation cluster_analysis Step 4: Data Analysis A Construct Initial 3D Structure B Perform Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Imaginary Frequencies? C->D D->B No (Adjust Structure) E Verified Minimum Energy Structure D->E Yes F Spectroscopic Properties (IR, Raman, UV-Vis) E->F G Electronic Properties (HOMO-LUMO, MEP) E->G H Bonding Analysis (NBO) E->H I Compare with Experimental Data F->I G->I J Elucidate Reactivity & Stability G->J H->I H->J

Caption: A typical workflow for the theoretical analysis of a molecule.

Molecular Geometry and Structural Parameters

The optimized molecular geometry provides the foundation for all other calculated properties. Theoretical calculations predict specific bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. While specific experimental data for this compound is not abundant in the provided results, comparisons can be drawn from crystallographic data of closely related benzohydrazide derivatives.[2][13][14][15][16]

The structure consists of a p-tolyl group attached to a hydrazide moiety (-CONHNH2). The planarity of the molecule is a key feature. For instance, in related structures, the dihedral angle between the two benzene rings (in hydrazone derivatives) is often small, indicating a relatively planar conformation which can facilitate π-π stacking interactions in a crystal lattice.[2][13][16] The carbohydrazide moiety itself tends to be nearly planar.[2]

ParameterDescriptionTypical Calculated Value (Å/°)
C=O Bond LengthCarbonyl double bond in the hydrazide group.~1.24 Å
N-N Bond LengthSingle bond in the hydrazide group.~1.40 Å
C-N Bond LengthAmide C-N bond.~1.39 Å
Ring C-CAromatic carbon-carbon bonds.~1.39 - 1.41 Å
Dihedral AngleTorsion angle defining the twist of the hydrazide group relative to the benzene ring.Varies, but often near-planar.

Note: These are representative values based on DFT calculations for similar structures. Actual values would be determined from a specific calculation output.

Spectroscopic Signatures: A Theoretical-Experimental Correlation

Computational methods can predict vibrational and electronic spectra, which are invaluable for interpreting experimental data.

Vibrational Analysis (FT-IR & FT-Raman)

Theoretical frequency calculations predict the vibrational modes of the molecule. These calculated wavenumbers, when properly scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra.[6][10][17] The Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific functional groups, such as N-H stretching, C=O stretching, and benzene ring deformations.[6][10]

  • N-H Stretching : Typically observed in the 3200-3400 cm⁻¹ region.

  • C-H Stretching : Aromatic C-H stretches appear around 3000-3100 cm⁻¹, while methyl C-H stretches are found at lower frequencies (2850-2980 cm⁻¹).

  • C=O Stretching : A strong, characteristic band for the amide carbonyl group, usually found around 1650-1680 cm⁻¹.

Electronic Properties and UV-Vis Spectroscopy

The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT).[12] This analysis helps identify the electronic transitions responsible for the absorption bands observed in an experimental UV-Vis spectrum. The key parameters derived are the maximum absorption wavelength (λmax) and the oscillator strength, which corresponds to the intensity of the transition. These transitions are often attributed to π → π* and n → π* excitations within the molecule.

Chemical Reactivity and Electronic Structure

Beyond geometry and spectra, theoretical calculations illuminate the electronic landscape of a molecule, providing deep insights into its stability and reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

  • HOMO : Represents the ability of a molecule to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

  • LUMO : Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.[18]

  • HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[1][17][19]

ParameterDescriptionSignificance
E_HOMOEnergy of the Highest Occupied Molecular Orbital.Related to electron-donating ability.
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital.Related to electron-accepting ability.
ΔE (E_LUMO - E_HOMO)HOMO-LUMO Energy Gap.Index of chemical stability and reactivity.

Diagram: Frontier Orbitals and Reactivity

G cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Chemical Reactivity Indicators LUMO LUMO (Lowest Unoccupied MO) EnergyGap ΔE = E_LUMO - E_HOMO (Energy Gap) ElectronAcceptor Electron Acceptor (Nucleophilic Attack Site) LUMO->ElectronAcceptor governs HOMO HOMO (Highest Occupied MO) ElectronDonor Electron Donor (Electrophilic Attack Site) HOMO->ElectronDonor governs Stability High ΔE → High Stability Low ΔE → High Reactivity EnergyGap->Stability

Caption: Relationship between HOMO, LUMO, energy gap, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool for predicting intermolecular interactions.[3][20] It maps the electrostatic potential onto the electron density surface of the molecule.

  • Negative Regions (Red/Yellow) : Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.[18][21]

  • Positive Regions (Blue) : Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms, especially those bonded to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack and hydrogen bond donation.[21]

For this compound, the MEP map would clearly show a strong negative potential around the carbonyl oxygen and a positive potential around the amine (N-H) protons, correctly identifying them as the primary sites for hydrogen bonding.[22]

Natural Bond Orbital (NBO) Analysis

NBO analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule.[23] This method quantifies intramolecular interactions, such as hyperconjugation, and provides insight into the stability arising from charge delocalization.[1][9] For example, NBO analysis can reveal the extent of electron delocalization from the nitrogen lone pairs into the antibonding orbitals of the carbonyl group, which contributes to the stability of the amide bond.

Conclusion

Theoretical studies, primarily leveraging Density Functional Theory, provide a detailed and multi-faceted understanding of the this compound molecular structure. By calculating and analyzing its optimized geometry, spectroscopic profiles, frontier molecular orbitals, and electrostatic potential, we gain critical insights into its inherent stability and reactivity. This knowledge is paramount for the scientific community, particularly for professionals in drug development, as it establishes a foundational, atomistic-level understanding necessary for designing novel derivatives with enhanced biological activity and targeted interaction profiles. The synergy between these computational protocols and experimental validation continues to be a powerful paradigm in modern chemical and pharmaceutical research.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Hydrazones from 4-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydrazones, characterized by the R¹R²C=NNH₂ functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development.[1][2] Their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, have positioned them as privileged scaffolds in the design of novel therapeutic agents.[3] The hydrazone linkage is particularly noteworthy for its stability at physiological pH and its susceptibility to cleavage under the acidic conditions found within lysosomes, making it an ideal linker for targeted drug delivery systems.[4][5] This guide provides a detailed protocol for the synthesis of hydrazones from this compound, a readily available starting material, offering researchers a robust methodology for accessing this important class of molecules.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₈H₁₀N₂O[3]
Molecular Weight 150.18 g/mol [3][6][7]
CAS Number 3619-22-5[3][6]
Appearance Solid[7]
Purity >98.0% (GC)[7]
Storage Room temperature, cool and dark place (<15°C), under inert gas[7]

Reaction Mechanism and Rationale

The synthesis of hydrazones from this compound proceeds via a nucleophilic addition-elimination reaction between the hydrazide and an aldehyde or ketone. The reaction is typically catalyzed by a small amount of acid.

Mechanism Overview:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen atom of the this compound, being a strong nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable hydrazone product with a carbon-nitrogen double bond (C=N).

The use of an acid catalyst is crucial as it activates the carbonyl group, thereby accelerating the rate of the reaction. The choice of solvent is also important; polar protic solvents like methanol or ethanol are commonly used as they can solvate the reactants and intermediates, facilitating the reaction.[1][4]

Visualizing the Synthesis

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant1 This compound Reaction_Node + Reactant1->Reaction_Node Reactant2 Aldehyde/Ketone (R¹R²C=O) Reactant2->Reaction_Node Product1 Hydrazone Product2 Water Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction_Node catalysis Solvent Solvent (e.g., Methanol) Solvent->Reaction_Node medium Product_Node + Reaction_Node->Product_Node Reflux Product_Node->Product1 Product_Node->Product2

Caption: General reaction scheme for the synthesis of hydrazones.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound and aldehyde/ketone in methanol start->dissolve add_catalyst Add catalytic amount of acetic acid dissolve->add_catalyst reflux Reflux the reaction mixture for 2-4 hours add_catalyst->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool precipitate Collect the precipitate by filtration cool->precipitate wash Wash the solid with cold methanol precipitate->wash dry Dry the product under vacuum wash->dry characterize Characterize the final product (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for hydrazone synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of N'-substituted-4-methylbenzohydrazides. The specific aldehyde or ketone used will determine the final product.

Materials and Reagents
  • This compound

  • Substituted aldehyde or ketone (e.g., 4-methoxybenzaldehyde)

  • Methanol (absolute)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 150.18 mg) and the desired aldehyde or ketone (1.0 mmol) in absolute methanol (15-20 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).

  • Isolation of Product: Upon completion of the reaction (as indicated by the disappearance of the starting materials on the TLC plate), allow the reaction mixture to cool to room temperature. In many cases, the hydrazone product will precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product under vacuum to obtain the final hydrazone. For enhanced purity, recrystallization from a suitable solvent (e.g., methanol or ethanol) can be performed.[4][8]

Characterization of the Synthesized Hydrazone

Thorough characterization is essential to confirm the structure and purity of the synthesized hydrazone. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the N-H proton, typically in the range of δ 11.0-12.0 ppm. The azomethine proton (-N=CH-) will also appear as a singlet, usually between δ 8.0-9.0 ppm. The aromatic protons and the methyl group protons of the 4-methylbenzoyl moiety will also be present in their expected regions.

    • ¹³C NMR: The carbon of the azomethine group (C=N) will show a characteristic signal in the range of δ 140-160 ppm. The carbonyl carbon of the hydrazide will appear around δ 160-170 ppm.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show a characteristic absorption band for the C=N bond in the range of 1575-1620 cm⁻¹.

    • The N-H stretching vibration is typically observed around 3150-3300 cm⁻¹.

    • The C=O stretching of the amide group will be present around 1640-1680 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized hydrazone and to confirm its elemental composition through the observation of the molecular ion peak [M]⁺ or [M+H]⁺.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete reactionIncrease reflux time, ensure efficient stirring, check the purity of starting materials.
Insufficient catalystAdd a few more drops of acetic acid.
Product does not precipitate Product is soluble in the reaction solventConcentrate the reaction mixture by rotary evaporation. If the product is still soluble, perform an extraction with a suitable organic solvent.
Impure product Presence of unreacted starting materialsWash the product thoroughly with a solvent in which the starting materials are soluble but the product is not. Recrystallization is highly recommended for purification.

Conclusion

The protocol outlined in these application notes provides a reliable and efficient method for the synthesis of a wide range of hydrazones derived from this compound. The versatility of this reaction allows for the creation of diverse molecular libraries for screening in drug discovery programs. The detailed characterization techniques ensure the structural integrity and purity of the synthesized compounds, which is a critical aspect of chemical and pharmaceutical research.

References

4-Methylbenzohydrazide derivatives as corrosion inhibitors for mild steel

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application and Evaluation of 4-Methylbenzohydrazide Derivatives as Corrosion Inhibitors for Mild Steel

Introduction: The Challenge of Mild Steel Corrosion

Mild steel is a cornerstone of numerous industries, from manufacturing and construction to oil and gas, prized for its mechanical strength and cost-effectiveness.[1] However, its susceptibility to corrosion, particularly in acidic environments common during industrial processes like acid pickling, cleaning, and descaling, poses a significant economic and safety challenge.[1][2] The use of corrosion inhibitors is a primary strategy to mitigate this degradation. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are particularly effective as they can adsorb onto the metal surface and form a protective barrier.[2][3][4]

Among these, hydrazide derivatives have emerged as a highly promising class of inhibitors.[5][6] These molecules, characterized by a nitrogen-nitrogen covalent bond with an acyl group substituent, offer multiple active centers for adsorption.[6] This guide focuses specifically on this compound and its derivatives, providing a comprehensive overview of their mechanism, synthesis, and the detailed protocols required for their evaluation as corrosion inhibitors for mild steel.

Mechanism of Inhibition: The Adsorptive Protective Barrier

The efficacy of this compound derivatives stems from their ability to adsorb onto the mild steel surface, displacing water molecules and creating a barrier against the corrosive medium.[4] This adsorption is facilitated by several key molecular features:

  • Heteroatoms: The presence of nitrogen and oxygen atoms with lone pairs of electrons allows for the formation of coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface (chemisorption).[2][4]

  • π-Electrons: The aromatic benzene ring provides a source of π-electrons, which can interact with the positively charged metal surface.[4]

  • Molecular Structure: The overall planarity and size of the derivative molecule influence its surface coverage and the stability of the protective film.

The adsorption process can be a combination of physical adsorption (electrostatic interactions) and chemical adsorption (charge sharing or transfer), often described by adsorption isotherms like the Langmuir model.[3][6][7] This combined effect creates a robust protective layer that impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, making these compounds effective mixed-type inhibitors.[5][6][8]

Caption: Mechanism of corrosion inhibition by this compound derivatives.

Synthesis of this compound Derivatives (Schiff Bases)

A common and effective method to enhance the inhibitory potential of this compound is to convert it into Schiff base derivatives. This is typically achieved through a condensation reaction with various substituted aldehydes.

General Protocol for Synthesis:

  • Preparation of this compound: Start by refluxing methyl 4-methylbenzoate with hydrazine hydrate.

  • Schiff Base Formation: Dissolve the synthesized this compound in a suitable solvent like ethanol.[9]

  • Add an equimolar amount of the desired substituted aldehyde (e.g., benzaldehyde, salicylaldehyde) to the solution.[9]

  • Reflux the mixture for several hours (typically 3-5 hours) to allow the condensation reaction to complete.[9]

  • Cool the reaction mixture to room temperature. The solid product will precipitate out.

  • Filter the precipitate, wash it with cold ethanol, and recrystallize from a suitable solvent to obtain the pure Schiff base derivative.

  • Characterize the final product using spectroscopic techniques such as IR, NMR, and Mass Spectrometry.

Application Notes: Evaluating Inhibitor Performance

A multi-faceted approach is essential for a thorough evaluation of a corrosion inhibitor. This involves gravimetric analysis for overall corrosion rate, electrochemical techniques for mechanistic insights, and surface analysis for direct observation of the protective film.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Start: Mild Steel Coupon & Inhibitor Prep Coupon Preparation (Polishing, Degreasing) Start->Prep Gravimetric Gravimetric Analysis (Weight Loss) Prep->Gravimetric Electrochemical Electrochemical Tests Prep->Electrochemical Surface Surface Analysis Prep->Surface Post-immersion Analysis Data Analysis & Interpretation Gravimetric->Analysis PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS PDP->Analysis EIS->Analysis SEM_EDX SEM / EDX Surface->SEM_EDX AFM AFM Surface->AFM SEM_EDX->Analysis AFM->Analysis End Conclusion on Inhibitor Efficacy Analysis->End

Caption: Standard experimental workflow for evaluating corrosion inhibitors.

Protocols for Corrosion Inhibition Studies

Gravimetric Method (Weight Loss)

This fundamental technique provides a direct measure of material loss over time.

Protocol:

  • Coupon Preparation: Cut mild steel specimens into coupons of known dimensions (e.g., 2cm x 2cm x 0.1cm). Abrade the surfaces sequentially with different grades of emery paper (e.g., 150 to 1500), rinse with distilled water, degrease with acetone, dry, and record the initial weight (W_initial) accurately.

  • Test Solutions: Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the this compound derivative inhibitor.

  • Immersion: Immerse the prepared coupons in the test solutions for a specified period (e.g., 5-24 hours) at a constant temperature.[10]

  • Coupon Cleaning: After immersion, remove the coupons, rinse with distilled water, and carefully scrub with a soft brush to remove corrosion products. Dip them in a cleaning solution (e.g., Clarke's solution), rinse again, dry, and record the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/y) = (87.6 * ΔW) / (A * T * D) where ΔW is the weight loss (mg), A is the surface area (cm²), T is the immersion time (hours), and D is the density of mild steel (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[4]

Electrochemical Techniques

Electrochemical tests provide rapid results and detailed information about the corrosion mechanism. A standard three-electrode cell is used, containing the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[2]

A. Potentiodynamic Polarization (PDP)

This method determines the effect of the inhibitor on the anodic and cathodic reactions.

Protocol:

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[2]

  • Data Analysis: Plot the potential (E) versus the logarithm of the current density (log I). Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(I_corr_blank - I_corr_inh) / I_corr_blank] * 100 where I_corr_blank and I_corr_inh are the corrosion current densities without and with the inhibitor.[11]

    • An inhibitor is classified as mixed-type if both anodic and cathodic reactions are suppressed.[6][8]

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the inhibitor film at the metal-solution interface.

Protocol:

  • Stabilization: As with PDP, allow the system to stabilize at its OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[12][13]

  • Data Analysis: The data is typically presented as Nyquist plots (Z_imaginary vs. Z_real). The plot for an inhibited system often shows a larger semicircle, indicating increased resistance.

  • Equivalent Circuit Modeling: Fit the data to an appropriate equivalent electrical circuit to extract parameters like the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). A higher R_ct value and a lower C_dl value in the presence of the inhibitor signify effective corrosion protection.[11][13]

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor.[13]

Surface Analysis Techniques

These methods provide visual and compositional evidence of the protective film formed by the inhibitor.

Protocol:

  • Sample Preparation: Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 24 hours).

  • Rinsing and Drying: Gently rinse the coupons with distilled water and dry them.

  • Analysis:

    • Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology. The surface of the coupon from the blank solution will appear rough and heavily corroded, while the inhibited surface should be significantly smoother.[12][14]

    • Energy Dispersive X-ray Spectroscopy (EDX): Performed in conjunction with SEM, EDX analyzes the elemental composition of the surface. The presence of increased carbon, nitrogen, and oxygen signals on the inhibited surface confirms the adsorption of the organic inhibitor.[14]

    • Atomic Force Microscopy (AFM): Generates 3D topographical images and provides quantitative data on surface roughness. A lower root mean square (RMS) roughness value for the inhibited sample compared to the blank confirms the formation of a protective film.[15]

Data Presentation and Interpretation

For clear comparison and analysis, quantitative data should be summarized in tables.

Table 1: Example Gravimetric and Potentiodynamic Polarization Data

Inhibitor Conc. (mM)Weight Loss IE (%)I_corr (μA/cm²)PDP IE (%)
0 (Blank)-1597-
0.586.1721286.7
1.093.9596.693.9
2.097.4368.895.7

Data is illustrative, based on trends reported in the literature.[16]

Table 2: Example Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (mM)R_ct (Ω·cm²)C_dl (μF/cm²)EIS IE (%)
0 (Blank)28185-
0.516783.483.2
1.070841.096.0
2.0157015.698.2

Data is illustrative, based on trends reported in the literature.[16]

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the metal surface, experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.[3][17] The degree of surface coverage (θ), calculated from IE%/100, is plotted against the inhibitor concentration (C). A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.[17] From this plot, the standard free energy of adsorption (ΔG°_ads) can be calculated to determine the spontaneity and nature of the adsorption (values around -20 kJ/mol suggest physisorption, while values of -40 kJ/mol or more negative suggest chemisorption).[7]

Conclusion

This compound derivatives represent a highly effective and versatile class of corrosion inhibitors for mild steel in acidic media. Their performance is rooted in their molecular structure, which facilitates strong adsorption to the metal surface, creating a protective barrier. A rigorous evaluation, employing a combination of gravimetric, electrochemical, and surface analysis techniques as detailed in these protocols, is crucial for quantifying their efficiency and elucidating their mechanism of action. This comprehensive approach enables researchers and industry professionals to confidently select and optimize inhibitor formulations for specific applications, ultimately enhancing the longevity and safety of mild steel infrastructure.

References

Application Notes & Protocols: A Guide to Bioactivity Screening of 4-Methylbenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Therapeutic Potential of Hydrazide Scaffolds

The hydrazide-hydrazone scaffold (R-C(=O)NHN=CHR') is a privileged structural motif in medicinal chemistry, renowned for its broad and potent biological activities.[1][2][3] Derivatives of 4-Methylbenzohydrazide, a key building block in this class, are of significant interest due to their reported antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5][6] The synthetic tractability of the hydrazide core allows for the creation of large, diverse chemical libraries, making it an excellent candidate for drug discovery campaigns.

However, navigating this vast chemical space to identify lead compounds requires a systematic and robust screening strategy. This guide provides a comprehensive overview of validated methods for assessing the bioactivity of this compound derivatives. We will move from broad, predictive in silico approaches to specific, high-throughput in vitro protocols, explaining not just the "how" but the critical "why" behind each experimental choice. This structured cascade is designed to efficiently identify and characterize promising therapeutic candidates while conserving resources.

The overall screening strategy follows a logical progression from computational prediction to experimental validation across key therapeutic areas.

G cluster_0 Phase 1: Prioritization cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Lead Candidate Identification In_Silico_Screening In Silico Virtual Screening (Docking, Pharmacophore, QSAR) Antimicrobial Antimicrobial Assay (MIC Determination) In_Silico_Screening->Antimicrobial Prioritized Derivatives Anticancer Anticancer Assay (MTT Cytotoxicity) In_Silico_Screening->Anticancer Prioritized Derivatives Anti_inflammatory Anti-inflammatory Assay (COX Inhibition) In_Silico_Screening->Anti_inflammatory Prioritized Derivatives Hit_Validation Hit Validation & Secondary Assays (Mechanism of Action, In Vivo Models) Antimicrobial->Hit_Validation Anticancer->Hit_Validation Anti_inflammatory->Hit_Validation

Figure 1: A tiered bioactivity screening cascade for novel this compound derivatives.

II. Initial Prioritization: In Silico Virtual Screening

Before committing to costly and time-consuming synthesis and wet-lab experiments, computational screening can effectively filter vast virtual libraries of this compound derivatives to identify those with the highest probability of biological activity.[[“]][8] This approach significantly accelerates the discovery process by focusing resources on the most promising candidates.[9][10]

Causality Behind the Choice: In silico methods are predicated on the principle that a molecule's biological activity is intrinsically linked to its structural and electronic properties. By modeling the interaction between a compound (ligand) and its biological target (e.g., an enzyme), we can predict binding affinity and prioritize molecules for synthesis.[8]

Key In Silico Strategies:

  • Structure-Based Virtual Screening (SBVS): Utilized when the 3D structure of the biological target is known. Molecular docking is the primary technique, where derivatives are computationally "fit" into the target's active site to predict binding conformations and energies.[11]

  • Ligand-Based Virtual Screening (LBVS): Employed when the target structure is unknown but a set of active molecules has been identified. Methods like pharmacophore modeling define the essential 3D arrangement of features required for activity, while Quantitative Structure-Activity Relationship (QSAR) models correlate chemical structures with biological activities.[10][11]

G Virtual_Library Virtual Library of This compound Derivatives Screening_Method Choose Screening Method Virtual_Library->Screening_Method Target_Selection Select Biological Target (e.g., Bacterial Enzyme, Kinase, COX) Target_Selection->Screening_Method SBVS Structure-Based (SBVS) (Molecular Docking) Screening_Method->SBVS Target Structure Known LBVS Ligand-Based (LBVS) (Pharmacophore/QSAR) Screening_Method->LBVS Target Structure Unknown Run_Screening Execute Virtual Screen SBVS->Run_Screening LBVS->Run_Screening Analyze_Results Analyze & Rank Hits (Based on Score, Binding Energy) Run_Screening->Analyze_Results Select_Candidates Select Top Candidates for Synthesis and In Vitro Testing Analyze_Results->Select_Candidates

Figure 2: Workflow for in silico screening of this compound derivatives.

III. Application & Protocol 1: Antimicrobial Activity Screening

Scientific Rationale: The hydrazide-hydrazone core is a well-established pharmacophore in antimicrobial agents.[1][2][3][4][12] Therefore, a primary screen for antibacterial and antifungal activity is a logical first step. The gold standard for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC).[13][14]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the MIC of this compound derivatives against bacterial strains in a 96-well plate format, which is efficient for screening multiple compounds and replicates.[13][14][15]

A. Materials & Reagents

  • Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Strains: Relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[16]

  • Equipment: 96-well sterile microtiter plates, multichannel pipette, spectrophotometer, 37°C incubator.

  • Controls: Standard antibiotic (e.g., Ciprofloxacin), solvent control (DMSO), media-only control (sterility), and bacteria-only control (growth).

B. Step-by-Step Methodology

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium.

    • Inoculate into a tube of sterile saline or broth.

    • Incubate and/or adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Compound Plating (Serial Dilution):

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the stock solution of a test derivative, resulting in a 1:1 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculation:

    • Add 100 µL of the final diluted bacterial inoculum (from step 1) to each well. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate (e.g., with a breathable film) to prevent evaporation.

    • Incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[13]

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

    • Results can be read visually or with a plate reader by measuring absorbance at 600 nm.

C. Data Presentation

Results should be recorded in a clear, tabular format.

Derivative IDTest OrganismMIC (µg/mL)
4-MBH-D1S. aureus1.95
4-MBH-D1E. coli>125
4-MBH-D2S. aureus7.81
4-MBH-D2E. coli62.5
CiprofloxacinS. aureus0.98
CiprofloxacinE. coli0.49

Table 1: Example of MIC data presentation for two hypothetical derivatives (D1, D2) and a standard antibiotic.

IV. Application & Protocol 2: Anticancer & Cytotoxicity Screening

Scientific Rationale: Many hydrazone derivatives exert potent cytotoxic effects against various cancer cell lines, making anticancer screening a critical evaluation step.[18][19][20][21] The initial goal is to assess the general cytotoxicity and determine the concentration at which the compounds reduce cell viability by 50% (IC₅₀). The MTT assay is a robust, colorimetric method widely used for this purpose.[22]

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of viability.[23][24] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[22][24]

A. Materials & Reagents

  • Test Compounds: this compound derivatives dissolved in sterile DMSO.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).

  • Culture Media: Appropriate media for the chosen cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: MTT solution (5 mg/mL in PBS, sterile filtered), Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[23][24]

  • Equipment: 96-well sterile cell culture plates, CO₂ incubator (37°C, 5% CO₂), multi-channel pipette, microplate spectrophotometer.

  • Controls: Untreated cells (100% viability), vehicle control (DMSO), and a standard anticancer drug (e.g., Doxorubicin).

B. Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).

    • Incubate the plate for 24 hours to allow cells to attach and enter a logarithmic growth phase.[25]

  • Compound Treatment:

    • Prepare serial dilutions of the test derivatives in culture media.

    • Remove the old media from the plate and add 100 µL of media containing the various concentrations of the test compounds to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well.[23][25]

    • Return the plate to the incubator for 2-4 hours. During this time, visible purple formazan crystals will form in viable cells.[25]

  • Formazan Solubilization:

    • Carefully remove the media containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[24]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[23][25] A reference wavelength of 630 nm can be used to subtract background noise.

C. Data Analysis & Presentation

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100.

  • Determine IC₅₀:

    • Plot Percent Viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Derivative IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
4-MBH-D35.28.912.1
4-MBH-D421.415.718.3
Doxorubicin0.81.10.9

Table 2: Example of IC₅₀ data presentation for two hypothetical derivatives (D3, D4) against a panel of cancer cell lines.

G Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Compounds Add Serial Dilutions of Test Derivatives Incubate_24h->Treat_Compounds Incubate_48h Incubate (e.g., 48h) Treat_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (2-4h) Add_MTT->Incubate_4h Solubilize Remove Media, Add Solubilizer (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and Determine IC₅₀ Read_Absorbance->Calculate_IC50

Figure 3: Standard workflow for the MTT cytotoxicity assay.

V. Application & Protocol 3: Anti-inflammatory Activity Screening

Scientific Rationale: Inflammation is a key pathological process in many diseases, and its modulation is a major therapeutic goal. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade by producing prostaglandins.[26][27] While COX-1 is constitutively expressed for homeostatic functions, COX-2 is induced during inflammation.[28] Therefore, selective inhibition of COX-2 over COX-1 is a desirable trait for new anti-inflammatory drugs to minimize side effects like gastrointestinal damage.

Protocol: Fluorometric COX-1/COX-2 Inhibitor Screening Assay

This protocol describes a high-throughput method to screen for inhibitors of both COX isozymes. The assay measures the peroxidase activity of COX, which generates a fluorescent product from a non-fluorescent probe, allowing for kinetic measurement of enzyme activity.[29]

A. Materials & Reagents

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Enzymes: Purified ovine or human recombinant COX-1 and COX-2.

  • Reagents: COX Assay Buffer, Heme, Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red), Arachidonic Acid (substrate).[28]

  • Equipment: Black 96-well microtiter plates (for fluorescence), fluorescence microplate reader (e.g., Ex/Em = 535/587 nm), 37°C incubator.

  • Controls: Selective COX-1 inhibitor (e.g., SC-560), selective COX-2 inhibitor (e.g., Celecoxib), no-inhibitor control (100% activity), no-enzyme control (background).

B. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a Reaction Master Mix containing Assay Buffer, Probe, and Cofactor (if required by the kit).[29]

    • Dilute COX-1 and COX-2 enzymes to their optimal working concentration in Assay Buffer. Keep enzymes on ice.

  • Plate Setup:

    • Design the plate map to include all controls and test compound concentrations in duplicate or triplicate.

    • Inhibitor Wells: Add 10 µL of diluted test inhibitor to the designated wells.

    • Control Wells: Add 10 µL of the appropriate control inhibitor (e.g., SC-560 for COX-1 plate), solvent (for 100% activity), or Assay Buffer (for background).

  • Enzyme Addition:

    • Add 80 µL of the appropriate enzyme (COX-1 or COX-2) working solution to all wells except the background controls.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation and Measurement:

    • Prepare the arachidonic acid substrate solution according to the kit protocol.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the fluorescence reader, pre-set to the correct wavelengths and temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence kinetically for 5-10 minutes, taking readings every 30-60 seconds.[29]

C. Data Analysis & Presentation

  • Calculate Reaction Rate:

    • For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (ΔRFU / ΔTime).

  • Calculate Percent Inhibition:

    • % Inhibition = [(Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control] x 100.

  • Determine IC₅₀ and Selectivity Index (SI):

    • Plot % Inhibition against inhibitor concentration to calculate the IC₅₀ for both COX-1 and COX-2.

    • SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Derivative IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
4-MBH-D550.00.5100
4-MBH-D612.510.01.25
Celecoxib>1000.05>2000

Table 3: Example of COX inhibition data. A high SI for derivative D5 indicates promising COX-2 selectivity.

VI. Conclusion and Future Outlook

The protocols detailed in this guide provide a robust framework for the initial bioactivity screening of this compound derivatives. This tiered approach, beginning with in silico prioritization and progressing through targeted in vitro assays for antimicrobial, anticancer, and anti-inflammatory potential, allows for the efficient identification of "hit" compounds.

It is crucial to recognize that these are primary screening methods. Compounds that demonstrate promising activity (e.g., low MIC, low IC₅₀, high selectivity) must be advanced to a secondary screening phase. This next stage should include more complex assays to elucidate the mechanism of action, confirm activity in different models (e.g., cell cycle analysis for anticancer hits[18][19]), and ultimately assess efficacy and safety in preclinical in vivo models. By following this structured and scientifically-grounded pathway, researchers can effectively unlock the therapeutic potential hidden within the versatile this compound scaffold.

VII. References

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  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.

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  • Biernasiuk, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar.

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References

Application Notes and Protocols for the Antibacterial Activity Assay of 4-Methylbenzohydrazide Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial activity of 4-Methylbenzohydrazide hydrazones. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for core antimicrobial assays.

Introduction: The Promise of this compound Hydrazones as Antibacterial Agents

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Hydrazones, a class of organic compounds characterized by the azomethine group (-NH–N=CH-), have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2]

This compound hydrazones, a specific subclass of these compounds, have emerged as a promising scaffold for the development of new antibacterial drugs. Their synthesis is relatively straightforward, typically involving the condensation of this compound with various aldehydes or ketones.[3] This synthetic accessibility allows for the creation of diverse chemical libraries to explore structure-activity relationships. Several studies have demonstrated that these compounds exhibit significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including clinically relevant pathogens like Staphylococcus aureus and Escherichia coli.[4]

The proposed mechanism of action for many hydrazone derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. By targeting these fundamental cellular processes, this compound hydrazones may offer an effective strategy to combat resistant bacterial strains.

These application notes provide detailed, step-by-step protocols for the preliminary screening and quantitative assessment of the antibacterial efficacy of this compound hydrazones, adhering to principles outlined by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5]

Synthesis of this compound Hydrazones: A General Protocol

The synthesis of this compound hydrazones is typically achieved through a condensation reaction between this compound and a suitable aldehyde or ketone.

General Synthesis Procedure:

A methanolic solution of this compound is added to a methanolic solution of the desired aldehyde.[3] The mixture is then refluxed for a period of 2 to 4 hours.[3][6] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is partially evaporated, and the resulting precipitate is filtered, washed with methanol, and can be further purified by recrystallization to obtain the final hydrazone product.[3]

Part 1: Preliminary Screening of Antibacterial Activity

For the initial evaluation of a library of newly synthesized this compound hydrazones, the agar well diffusion method provides a rapid and cost-effective qualitative assessment of their antibacterial properties.[7][8]

Protocol 1: Agar Well Diffusion Assay

This method relies on the diffusion of the test compound from a well through an agar medium inoculated with a target bacterium. The presence of a clear zone of inhibition around the well indicates antibacterial activity.[8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Test compounds (this compound hydrazones) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., standard antibiotic solution)

  • Negative control (solvent used to dissolve test compounds)

  • Incubator (35 ± 2°C)

  • Calipers

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select 4-5 well-isolated colonies of the test bacterium.[9] Transfer these colonies into a tube containing sterile saline or broth.[10] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[11]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid.[9] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60° after each application to ensure uniform coverage.[11]

  • Well Creation: Allow the inoculated plate to dry for 3-5 minutes. Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.[7]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into the designated wells.[7] Similarly, add the positive and negative controls to their respective wells.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.[11]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters using calipers.[12]

Interpretation of Results:

The diameter of the zone of inhibition is directly proportional to the susceptibility of the bacterium to the test compound. A larger zone of inhibition suggests greater antibacterial activity.[12] Comparing the zone sizes of the test compounds to the positive control provides a preliminary assessment of their potency.

Part 2: Quantitative Assessment of Antibacterial Activity

To determine the precise potency of the this compound hydrazones, a quantitative method such as the broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC).[13]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This method is performed in 96-well microtiter plates and allows for the simultaneous testing of multiple compounds and concentrations.

Materials:

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures and standardized inoculum (prepared as in Protocol 1)

  • Test compounds (this compound hydrazones) stock solutions

  • Positive control (standard antibiotic)

  • Multichannel micropipettes and sterile tips

  • Microplate reader (optional)

Procedure:

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution: In the first column of wells, add 100 µL of the test compound stock solution to the 100 µL of CAMHB, effectively creating a 1:2 dilution. Mix well by pipetting up and down.

  • Two-Fold Serial Dilutions: Transfer 100 µL from the first column to the corresponding wells in the second column. Repeat this two-fold serial dilution across the plate to achieve a range of concentrations (e.g., from 1024 µg/mL to 2 µg/mL).[3] Discard 100 µL from the last column of dilutions.

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well. Add the appropriate volume of the diluted inoculum to each well (except the sterility control well).

  • Controls:

    • Growth Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.

    • Sterility Control: Wells containing only CAMHB to ensure no contamination.

    • Positive Control: A separate set of serial dilutions with a standard antibiotic.

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).[13] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a continuation of the MIC test.

Materials:

  • MHA plates

  • Micropipettes and sterile tips

  • Spreader

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-20 µL).

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free MHA plate.[13]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the test compound that results in no bacterial growth on the MHA plate.

Data Presentation: A Summary of Reported Antibacterial Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a selection of this compound hydrazone derivatives against common bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
1 Staphylococcus aureusModerate Activity[4]
1 Escherichia coliModerate Activity[4]
1 Klebsiella pneumoniaeModerate Activity[4]
2 Staphylococcus aureusModerate Activity[4]
2 Escherichia coliModerate Activity[4]
2 Klebsiella pneumoniaeModerate Activity[4]
3 Staphylococcus aureusHigh Activity[4]
3 Escherichia coliHigh Activity[4]
3 Klebsiella pneumoniaeHigh Activity[4]
Hydrazone with 4-fluorophenyl substituent Staphylococcus aureusPotent Activity[14]
Nitrofurazone analogue 32 Bacillus subtilis ATCC 66330.002[15]
Isonicotinic acid hydrazone 16 Staphylococcus aureus ATCC 259233.91[14]

Visualizing the Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflow for determining antibacterial activity and a conceptual representation of the proposed mechanism of action for hydrazone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Preliminary Screening cluster_quantitative Quantitative Assessment cluster_data Data Analysis synthesis Synthesize this compound Hydrazone Library agar_well Agar Well Diffusion Assay (Qualitative) synthesis->agar_well Test Compounds mic Broth Microdilution for MIC (Quantitative) agar_well->mic Active Compounds analysis Determine Zone of Inhibition, MIC, and MBC Values agar_well->analysis mbc MBC Determination mic->mbc From Non-Growth Wells mic->analysis mbc->analysis

Caption: Experimental workflow for antibacterial activity assessment.

mechanism_of_action compound This compound Hydrazone enzyme Bacterial DNA Gyrase compound->enzyme Inhibits dna_replication DNA Replication & Repair compound->dna_replication Blocks enzyme->dna_replication Enables cell_death Bacterial Cell Death

Caption: Proposed mechanism of action for hydrazone derivatives.

Conclusion: A Framework for Discovery

The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of this compound hydrazones as potential antibacterial agents. By adhering to standardized methodologies, researchers can generate reliable and comparable data, accelerating the identification of lead compounds for further preclinical development. The versatility of the hydrazone scaffold, combined with a clear understanding of their mechanism of action, positions this class of compounds as a valuable area of investigation in the ongoing search for novel therapeutics to combat bacterial infections.

References

Application Notes & Protocols: Antifungal Activity Testing of 4-Methylbenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, derivatives of 4-Methylbenzohydrazide are of significant interest due to their synthetic accessibility and potential for potent, broad-spectrum antifungal effects.[4][5]

The core mechanism of many hydrazide derivatives involves the inhibition of crucial fungal enzymes or disruption of the plasma membrane.[4] Some hydrazones are known to inhibit laccase, a fungal enzyme involved in pathogenesis, while others may target enzymes like succinate dehydrogenase (SDH), disrupting fungal respiration.[5][6]

This document provides a comprehensive set of protocols for the systematic evaluation of the antifungal activity of novel this compound derivatives. These guidelines are designed for researchers in drug discovery and microbiology, providing standardized methods for determining antifungal efficacy and preliminary safety profiles. The protocols are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[7][8][9][10]

Principle of Antifungal Susceptibility Testing

Antifungal Susceptibility Testing (AFST) determines the in vitro effectiveness of a compound against a specific fungal strain. The primary methods detailed here are the Broth Microdilution assay for quantitative analysis (determining the Minimum Inhibitory Concentration, MIC) and the Agar Disk Diffusion assay for qualitative screening.

  • Broth Microdilution: This method involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid broth medium.[11] The MIC is defined as the lowest concentration of the compound that prevents visible fungal growth after a specified incubation period.[12]

  • Minimum Fungicidal Concentration (MFC): As a crucial extension of the MIC test, the MFC assay determines the lowest compound concentration required to kill 99.9% of the initial fungal inoculum.[13][14] This distinguishes fungistatic (growth-inhibiting) from fungicidal (killing) activity.

  • Agar Disk Diffusion: This technique involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a fungal lawn.[15][16] The compound diffuses into the agar, and if it is effective, a clear zone of no growth—the "zone of inhibition"—will form around the disk.[7][16]

  • Cytotoxicity Assay (MTT): To assess the compound's selectivity for fungal cells over mammalian cells, an in vitro cytotoxicity assay is essential. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19]

General Workflow for Antifungal Evaluation

The following diagram illustrates the sequential workflow for characterizing a novel this compound derivative.

G cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_safety Safety & Selectivity synthesis Synthesis & Purification of this compound Derivatives disk_diffusion Protocol 4: Agar Disk Diffusion Assay (Qualitative) synthesis->disk_diffusion Initial Activity Screen mic_test Protocol 2: Broth Microdilution for MIC (Quantitative) disk_diffusion->mic_test If Active mfc_test Protocol 3: MFC Determination (Fungicidal vs. Fungistatic) mic_test->mfc_test Determine Killing Activity cytotoxicity Protocol 5: MTT Cytotoxicity Assay (Mammalian Cells) mic_test->cytotoxicity Assess Selectivity

Caption: Overall experimental workflow from compound synthesis to efficacy and safety testing.

Materials and Reagents

  • Test Compounds: Synthesized this compound derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus niger (e.g., ATCC 16404)

    • Clinically relevant or resistant strains as required.

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA) for fungal stock maintenance.

    • RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.[7]

    • Mueller-Hinton (MH) Agar, supplemented with 2% glucose and 0.5 µg/mL methylene blue dye for disk diffusion.[7]

  • Reagents & Consumables:

    • Sterile 96-well flat-bottom microtiter plates.

    • Sterile paper disks (6 mm diameter).

    • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS).

    • Spectrophotometer or microplate reader.

    • Hemocytometer or cell counter.

    • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) for positive controls.

  • For Cytotoxicity Assay:

    • Human cell line (e.g., HEK293, HepG2).

    • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[17]

    • Solubilization solution (e.g., acidified isopropanol or DMSO).

Experimental Protocols

Protocol 1: Preparation of Fungal Inoculum

Causality: The density of the starting fungal inoculum is a critical variable that directly impacts the MIC result. A standardized inoculum ensures that results are consistent and comparable between experiments and laboratories. This protocol is adapted from CLSI M27 guidelines.[7][11]

  • Culture Preparation: Streak the fungal strain from a frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours (Candida) or 5-7 days (Aspergillus) to obtain fresh, viable colonies.

  • Suspension: Pick 4-5 well-isolated colonies and suspend them in 5 mL of sterile saline. For molds like Aspergillus, gently scrape the surface of the culture with a sterile, wetted swab to harvest conidia.

  • Standardization: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension with sterile saline to match a 0.5 McFarland turbidity standard. This is visually achieved by comparing the suspension to the standard against a white background with contrasting black lines.[16] This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

  • Working Inoculum Preparation: Prepare a 1:100 dilution followed by a 1:20 dilution of the standardized suspension in RPMI-1640 medium.[7] This yields the final working inoculum of approximately 0.5-2.5 x 10³ CFU/mL. This low density is crucial for allowing visible growth in the control wells without exhausting the media prematurely.

Protocol 2: Broth Microdilution Assay for MIC Determination

Causality: This method provides a quantitative measure of the compound's inhibitory activity by exposing the fungus to a gradient of concentrations. The use of 2-fold serial dilutions allows for a precise determination of the concentration threshold required to inhibit growth.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mg/mL). Prepare serial 2-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected activity (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the working fungal inoculum (from Protocol 1) to each well containing the compound dilutions. This brings the final volume to 200 µL and halves the compound concentration to the desired final test range.

  • Controls:

    • Growth Control: 100 µL of RPMI medium + 100 µL of working inoculum (no compound).

    • Sterility Control: 200 µL of RPMI medium only (no inoculum, no compound).

    • Positive Control: Include a standard antifungal (e.g., Fluconazole) with a known MIC range for the test strain.

    • Solvent Control: Include a well with the highest concentration of DMSO used in the assay to ensure the solvent itself has no antifungal effect.

  • Incubation: Incubate the plates at 35°C for 24-48 hours. Keep plates in a humidified chamber to prevent evaporation.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is optically clear) compared to the growth control. A microplate reader can be used to measure absorbance (OD at 600 nm) for a more quantitative assessment.

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

Causality: The MIC value does not distinguish between inhibiting growth and actively killing the fungal cells. The MFC protocol determines the killing endpoint by subculturing from the clear wells of the MIC plate onto drug-free agar.

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC concentrations that showed no visible growth.

  • Plating: Mix the contents of each selected well. Aliquot 20 µL from each well and spread it onto a separate, labeled SDA plate.[20] Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.

  • Incubation: Incubate the SDA plates at 35°C for 48 hours or until growth is clearly visible on the plate from the growth control subculture.

  • Reading the MFC: The MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count, or practically, the lowest concentration that shows no fungal growth (or ≤3 colonies) on the agar plate.[13][21]

G mic_plate Completed MIC Plate (Read at 24-48h) identify_mic Identify MIC (Lowest concentration with no visible growth) mic_plate->identify_mic select_wells Select clear wells: MIC, 2x MIC, 4x MIC identify_mic->select_wells subculture Aliquot 20µL from selected wells onto SDA plates select_wells->subculture incubate_plates Incubate SDA plates at 35°C for 48h subculture->incubate_plates read_mfc Read MFC: Lowest concentration with no fungal growth incubate_plates->read_mfc

Caption: Workflow for determining the Minimum Fungicidal Concentration (MFC) from an MIC assay.

Protocol 4: Agar Disk Diffusion Assay

Causality: This method is an excellent primary screening tool. The size of the inhibition zone provides a semi-quantitative indication of a compound's potency and its ability to diffuse through the agar matrix.

  • Plate Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized fungal suspension (from Protocol 1). Press the swab against the inside of the tube to remove excess fluid.[16] Streak the swab evenly across the entire surface of an MH agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[16]

  • Disk Application: Aseptically place paper disks impregnated with a known amount of the this compound derivative onto the agar surface. Gently press the disks to ensure full contact.[7] Disks should be placed at least 24 mm apart.[7]

  • Controls: Use a blank disk (impregnated with DMSO only) as a negative control and a disk with a standard antifungal as a positive control.

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[7]

  • Measurement: Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.[7]

Protocol 5: In Vitro Cytotoxicity Assay (MTT)

Causality: A promising antifungal agent should be selectively toxic to fungal cells while exhibiting minimal toxicity to host (mammalian) cells. The MTT assay quantifies this by measuring the metabolic activity of mammalian cells after exposure to the compound. A reduction in metabolic activity correlates with cell death or reduced proliferation.[17][22]

  • Cell Seeding: Seed a human cell line (e.g., HEK293) into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Incubate for another 24-48 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan crystals.[19][22]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[22]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated (vehicle control) cells. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Example Antifungal Activity Data for this compound Derivatives

Compound IDTest OrganismMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
DERIV-001C. albicans8162Fungicidal
DERIV-002C. albicans16>64>4Fungistatic
FluconazoleC. albicans26432Fungistatic
DERIV-001A. niger16322Fungicidal
DERIV-002A. niger32>64>2Fungistatic
  • Interpretation Note: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[14]

Table 2: Example Selectivity Index

Compound IDIC₅₀ (HEK293 cells, µg/mL)MIC (C. albicans, µg/mL)Selectivity Index (SI = IC₅₀/MIC)
DERIV-001>1288>16
DERIV-00264164
Fluconazole>2562>128
  • Interpretation Note: A higher Selectivity Index (SI) is desirable, as it indicates greater selectivity for the fungal pathogen over mammalian cells. An SI >10 is often considered a promising starting point for a potential therapeutic agent.

References

analytical techniques for characterization of 4-Methylbenzohydrazide products

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Analytical Techniques for the Characterization of 4-Methylbenzohydrazide Products Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Analytical Characterization of this compound

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Central Role of this compound and the Imperative for Rigorous Characterization

This compound, also known as p-toluic hydrazide, is a vital chemical intermediate. Its structure, featuring a reactive hydrazide moiety (-CONHNH₂) attached to a toluoyl group, makes it a valuable precursor for the synthesis of a wide array of compounds, particularly Schiff bases and heterocyclic molecules with significant pharmacological potential.[1][2] These derivatives are explored for applications ranging from antimicrobial and antifungal agents to corrosion inhibitors.[1]

Given its foundational role, the quality of this compound is paramount. The presence of impurities, such as unreacted starting materials or side-products, can drastically affect the yield, purity, and biological activity of subsequent products. Therefore, a robust, multi-technique analytical approach is not merely a quality control measure but a fundamental necessity for ensuring the validity and reproducibility of research and development outcomes.

This guide provides a detailed overview of the essential analytical techniques for the complete characterization of this compound products. It is designed to empower researchers with both the theoretical understanding and the practical protocols necessary to confirm the identity, purity, and stability of this critical reagent.

Logical Workflow for Comprehensive Characterization

A systematic approach is crucial for efficiently and thoroughly characterizing a new or existing batch of this compound. The following workflow outlines a logical progression from initial identity confirmation to in-depth structural and purity analysis.

Analytical_Workflow start New Batch of This compound identity Identity Confirmation start->identity Initial Screening purity Purity & Impurity Profiling identity->purity Identity Confirmed sub_identity FTIR Functional Groups N-H, C=O, Aromatic C-H ¹H / ¹³C NMR Proton/Carbon Environment Confirms Connectivity Mass Spec. Molecular Weight Confirms m/z 150.18 identity->sub_identity structure Definitive Structural Analysis (As Required) purity->structure If new polymorph or for reference standard physchem Physicochemical Properties purity->physchem Purity ≥ 98% sub_purity RP-HPLC Primary Assay & Purity Quantifies Impurities GC Orthogonal Purity Check Detects Volatile Impurities TLC Rapid Qualitative Check Reaction Monitoring purity->sub_purity sub_structure X-ray Crystallography Absolute 3D Structure Solid-State Conformation structure->sub_structure release Product Release (QC Passed) physchem->release sub_physchem Melting Point Purity Indicator Sharpness of Melt TGA / DSC Thermal Stability Decomposition Temp. physchem->sub_physchem

Caption: Integrated workflow for the characterization of this compound.

Part 1: Structural Elucidation and Identity Confirmation

The first objective is to unequivocally confirm that the material is indeed this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. Together, they provide an unambiguous fingerprint of the molecule. For this compound, NMR confirms the presence of the para-substituted aromatic ring, the methyl group, and the hydrazide protons.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it effectively solubilizes the compound and allows for the observation of exchangeable N-H protons.

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal reference standard (0 ppm).

  • Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Data Interpretation:

Assignment Expected ¹H Chemical Shift (δ, ppm) in DMSO-d₆ Expected ¹³C Chemical Shift (δ, ppm) in DMSO-d₆
-CH₃~2.35 (s, 3H)~21.0
Aromatic C-H (ortho to C=O)~7.75 (d, 2H)~127.5
Aromatic C-H (meta to C=O)~7.30 (d, 2H)~128.5
Aromatic C (ipso to CH₃)-~141.0
Aromatic C (ipso to C=O)-~130.0
-C=O (Amide)-~165.0
-NH-~9.70 (s, 1H, broad)-
-NH₂~4.50 (s, 2H, broad)-
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is used to identify the key functional groups present in the molecule. The presence of characteristic absorption bands for the amide C=O, N-H, and aromatic C-H bonds provides rapid and reliable confirmation of the compound's identity.

Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation: Mix ~1-2 mg of the this compound sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan using an empty sample holder or a pure KBr pellet.

Data Interpretation:

Vibrational Mode Characteristic Absorption Range (cm⁻¹)
N-H stretching (amide and amine)3200 - 3400
Aromatic C-H stretching3000 - 3100
Aliphatic C-H stretching (-CH₃)2850 - 3000
C=O stretching (Amide I band)1640 - 1680[3]
N-H bending (Amide II band)1510 - 1550
Aromatic C=C stretching1450 - 1600
C-N stretching1200 - 1350
Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, which is a critical piece of identifying information. The fragmentation pattern can also be used to further confirm the structure. For this compound (C₈H₁₀N₂O), the expected monoisotopic mass is approximately 150.08 Da.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

  • Detection: Detect the ions and generate a mass spectrum.

Data Interpretation:

  • Molecular Ion Peak (M⁺): Look for a peak at m/z ≈ 150, corresponding to the intact molecular ion.[3]

  • Key Fragment Ions: Expect to see fragments corresponding to the loss of NHNH₂ (m/z 119, toluoyl cation) and other characteristic fragments.

Part 2: Purity Assessment and Impurity Profiling

Ensuring high purity is critical. Chromatographic techniques are the primary methods for separating and quantifying the main component from any impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-Phase HPLC (RP-HPLC) is the industry standard for determining the purity of non-volatile organic compounds. It separates compounds based on their polarity, allowing for the accurate quantification of this compound and the detection of related impurities. The percentage purity is typically calculated based on the area percent of the main peak.

Protocol: RP-HPLC Purity Analysis

  • System Suitability:

    • Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

    • Inject a standard solution of this compound (e.g., 0.1 mg/mL) five or six times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in a suitable diluent (e.g., Acetonitrile/Water mixture) to a final volume of 10 mL.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography (GC)

Causality: GC is an excellent orthogonal technique to HPLC, particularly for identifying volatile or thermally stable impurities. Commercial suppliers often use GC to specify purity.

Protocol: GC Purity Analysis

  • Sample Preparation: Prepare a solution of the sample in a volatile organic solvent like Methanol or Dichloromethane at a concentration of ~1 mg/mL.

  • Instrumental Conditions:

Parameter Condition
Column DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium or Hydrogen, constant flow
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Volume 1 µL (Split mode, e.g., 50:1)
  • Data Analysis: Calculate purity based on peak area percent, similar to the HPLC method.

Part 3: Physicochemical and Solid-State Characterization

These techniques provide information on the physical properties and solid-state structure, which are important for handling, formulation, and understanding the material's behavior.

Melting Point Analysis

Causality: The melting point is a simple and effective indicator of purity. A pure crystalline solid will have a sharp melting range (typically < 2 °C), whereas impurities tend to depress and broaden the melting range. The reported melting point for this compound is in the range of 114-118 °C.

Protocol: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). Report this as the melting range.

Single-Crystal X-ray Diffraction

Causality: This is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[1][2] While not a routine quality control test, it is essential for the fundamental characterization of a reference standard or for investigating different crystalline forms (polymorphs).

Workflow Overview:

  • Crystal Growth: Grow single crystals of sufficient size and quality, often by slow evaporation of a solvent.[2]

  • Data Collection: Mount a crystal on a diffractometer and irradiate it with monochromatic X-rays.

  • Structure Solution & Refinement: The diffraction pattern is used to solve and refine the molecular structure using specialized software. The output includes atomic coordinates, bond parameters, and crystallographic information files (CIF).[4]

Thermal Analysis (TGA/DSC)

Causality: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the thermal stability and decomposition profile of the material. Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample during a temperature change, allowing for the precise determination of the melting point, enthalpy of fusion, and other thermal events.

Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrument Setup:

    • Purge Gas: Use an inert gas like Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp the temperature at a constant rate (e.g., 10 °C/min) up to a final temperature above the decomposition point (e.g., 400 °C).

  • Data Interpretation:

    • DSC Thermogram: The sharp endothermic peak corresponds to the melting point.

    • TGA Thermogram: The onset of mass loss indicates the beginning of thermal decomposition.

References

Application Note & Protocol: A Guide to the Synthesis of Metal Complexes with 4-Methylbenzohydrazide Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-Methylbenzohydrazide in Coordination Chemistry

This compound, a derivative of benzoic acid, has emerged as a significant ligand in the field of coordination chemistry. Its structure, featuring both carbonyl oxygen and amino nitrogen atoms, provides excellent donor sites for chelation with a wide range of transition metal ions.[1][2] These hydrazide-based ligands are notable for their ability to form stable and structurally diverse metal complexes.[2][3]

The scientific interest in these complexes is driven by their vast potential in medicinal and pharmaceutical chemistry. The coordination of the this compound ligand to a metal center can significantly enhance the biological activity compared to the free ligand, leading to promising applications as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[4][5][6] The resulting metal complexes often exhibit unique geometries and electronic properties, which are crucial for their interaction with biological targets.[5] This guide provides a comprehensive, step-by-step protocol for the synthesis and characterization of metal complexes using this compound, tailored for researchers in chemistry and drug development.

Part 1: General Synthesis Protocol

This section outlines a robust and reproducible method for synthesizing transition metal complexes with this compound. The protocol is based on a common reflux condensation method, which is widely applicable for various transition metal salts.

Experimental Rationale:

The synthesis relies on the reaction between the this compound ligand and a metal salt in a suitable solvent. Ethanol is frequently chosen as the reaction medium because it effectively dissolves the organic ligand and many common metal salts (e.g., chlorides, nitrates), facilitating a homogeneous reaction environment.[1][7] The application of heat under reflux increases the reaction rate and helps ensure the completion of the complexation reaction. The typical 1:2 metal-to-ligand molar ratio is often employed to satisfy the coordination sphere of divalent metal ions, leading to complexes with a general formula of [M(L)₂].[4][8]

Required Materials & Reagents:
  • This compound (C₈H₁₀N₂O)

  • Metal Salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Absolute Ethanol (or Methanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Vacuum desiccator

Step-by-Step Synthesis Procedure:
  • Preparation of the Ligand Solution:

    • Accurately weigh 2.0 mmol of this compound.

    • In a 100 mL round-bottom flask, dissolve the weighed ligand in 20 mL of absolute ethanol.

    • Gently stir the solution at room temperature until the ligand is completely dissolved. A slight warming may be applied if necessary.

  • Preparation of the Metal Salt Solution:

    • In a separate beaker, weigh 1.0 mmol of the desired metal salt (e.g., CuCl₂·2H₂O).

    • Dissolve the metal salt in 15 mL of absolute ethanol. Stir until fully dissolved.

  • Reaction and Reflux:

    • While stirring the ligand solution, add the metal salt solution dropwise over 5-10 minutes.

    • A color change or the formation of a precipitate is often observed upon addition, indicating the initial formation of the complex.

    • Fit the flask with a reflux condenser and place it on a heating mantle.

    • Heat the reaction mixture to reflux (approximately 70-80°C for ethanol) and maintain this condition with continuous stirring for 3 to 6 hours.[1][4] This extended heating period ensures the reaction goes to completion.

  • Isolation and Purification of the Complex:

    • After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature.

    • Further cool the flask in an ice bath for about 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected precipitate several times with small portions of cold ethanol to remove any unreacted starting materials and impurities.[1][3]

    • Dry the final product in a vacuum desiccator over anhydrous CaCl₂ or silica gel until a constant weight is achieved.

Workflow Visualization:

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound metal complexes.

Synthesis_Workflow cluster_synthesis Synthesis Stage Reactants This compound + Metal Salt Dissolution Dissolve in Ethanol Reactants->Dissolution Reflux Mix & Reflux (3-6 hours) Dissolution->Reflux Isolation Cool, Filter & Wash Reflux->Isolation Product Dried Metal Complex (Solid Powder) Isolation->Product FTIR FT-IR Product->FTIR Confirm Coordination UVVis UV-Vis Product->UVVis Determine Geometry NMR ¹H NMR Product->NMR Mag Magnetic Susceptibility Product->Mag Cond Molar Conductance Product->Cond Elem Elemental Analysis Product->Elem Verify Stoichiometry

Caption: Workflow for synthesis and characterization of metal complexes.

Part 2: Data Presentation & Characterization

The successful synthesis of a new compound must be validated through rigorous characterization. This section details the expected outcomes and the analytical techniques used to confirm the identity, structure, and purity of the synthesized complexes.

Table of Expected Properties for Representative Complexes:

The properties of the final complex, such as color, yield, and melting point, are dependent on the central metal ion.

Metal IonMolar Ratio (M:L)Typical SolventApprox. Yield (%)Common ColorMelting Point (°C)
Cu(II)1:2Ethanol70-80Green/Blue>250 (decomposes)
Ni(II)1:2Ethanol65-75Light Green>280 (decomposes)
Co(II)1:2Methanol/Ethanol60-70Pink/Violet>280 (decomposes)
Mn(II)1:2Ethanol65-75Pale Yellow>270 (decomposes)

Note: Yields and colors are illustrative and can vary based on specific reaction conditions and the purity of reagents.

Key Characterization Techniques:
  • FT-IR Spectroscopy: This is a critical first step to confirm that the ligand has coordinated to the metal ion. In the spectrum of free this compound, characteristic bands for ν(C=O) (carbonyl) and ν(N-H) (amine) are observed. Upon complexation, the carbonyl stretching frequency typically shifts to a lower wavenumber, indicating coordination through the carbonyl oxygen. Changes in the N-H bands also suggest the involvement of the nitrogen atom in the coordination.[1]

  • UV-Visible Spectroscopy: The electronic spectrum of the complex provides insights into its geometry. The d-d electronic transitions observed are characteristic of the specific metal ion and its coordination environment (e.g., octahedral, tetrahedral, or square planar).[4][7] For instance, Cu(II) complexes often show a broad band in the visible region, indicative of a distorted octahedral geometry.[7]

  • ¹H NMR Spectroscopy: While the ligand is diamagnetic, many transition metal complexes are paramagnetic, which can lead to significant broadening of NMR signals. However, for diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H NMR is invaluable for confirming the structure. A downfield shift of the N-H proton signal upon complexation can provide further evidence of coordination.[1]

  • Molar Conductance Measurements: By dissolving the complex in a solvent like DMF or DMSO and measuring its conductivity, one can determine whether the complex is an electrolyte or a non-electrolyte. Low conductivity values typically suggest a non-electrolytic nature, meaning the anions (like Cl⁻) are part of the coordination sphere and not free ions in the solution.[3]

  • Magnetic Susceptibility: This technique is used to determine the number of unpaired electrons in the metal center of the complex. The measured magnetic moment helps in elucidating the oxidation state and the geometry of the complex.[1]

  • Elemental Analysis: The elemental composition (C, H, N) of the purified complex is determined and compared with the calculated values for the proposed chemical formula. A close match provides strong evidence for the stoichiometry of the complex.[3][9]

Part 3: Concluding Remarks for the Researcher

The synthesis of metal complexes with this compound offers a fertile ground for discovering novel compounds with significant therapeutic potential. The protocol described herein is a standardized and adaptable method that can be applied to a variety of transition metals. It is crucial to underscore that while the synthesis is relatively straightforward, the comprehensive characterization of the resulting complexes is paramount to establishing their structure-activity relationships. The enhanced biological activities often observed in these complexes highlight the transformative role of coordination chemistry in modern drug development.[5]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Methylbenzohydrazide Hydrazone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methylbenzohydrazide hydrazones. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthetic procedure, with a primary focus on addressing the issue of low reaction yield.

Hydrazones derived from this compound are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Achieving a high yield of a pure product is therefore critical for downstream applications. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthesis.

Troubleshooting Guide: Low & Impure Yields

This section addresses specific issues you may encounter during the synthesis of this compound hydrazones in a direct question-and-answer format.

Issue 1: The reaction shows very low conversion to the hydrazone product.

Possible Cause 1: Suboptimal pH of the reaction medium.

  • Explanation: The formation of a hydrazone is a condensation reaction that is highly pH-dependent.[3] An acid catalyst is necessary to protonate the carbonyl oxygen of the aldehyde or ketone, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the terminal nitrogen of this compound.[3] However, if the medium is too acidic, the hydrazide itself, being basic, will be protonated and rendered non-nucleophilic, thus inhibiting the reaction.[3]

  • Troubleshooting Steps:

    • pH Measurement: If possible, measure the pH of your reaction mixture. The optimal range for hydrazone formation is typically between pH 4 and 6.[4]

    • Catalyst Choice: Use a weak acid catalyst. A few drops of glacial acetic acid are generally sufficient to bring the pH to the optimal range without making the solution too acidic.[5][6] Strong acids should be avoided.

    • Buffered System: For sensitive substrates, consider using a buffered solvent system to maintain the optimal pH throughout the reaction.

Possible Cause 2: Purity and Quality of Starting Materials.

  • Explanation: The success of the reaction is contingent on the purity of the starting materials: this compound and the corresponding aldehyde or ketone. The this compound precursor itself is typically synthesized from methyl 4-methylbenzoate and hydrazine hydrate.[7] Impurities from this step, such as unreacted ester or hydrazine, can interfere with the subsequent hydrazone formation.

  • Troubleshooting Steps:

    • Verify Hydrazide Purity: Ensure your this compound is pure. If you synthesized it yourself, confirm its purity through melting point analysis or spectroscopy (¹H NMR, IR). The presence of a broad O-H stretch in the IR spectrum could indicate a carboxylic acid impurity.[6] Consider recrystallizing the hydrazide if necessary.

    • Check Carbonyl Compound: Use a high-purity aldehyde or ketone. Aldehydes, in particular, can oxidize to carboxylic acids upon storage. It is advisable to use freshly distilled or newly purchased aldehydes.

Possible Cause 3: Incomplete Reaction.

  • Explanation: The reaction may simply not have proceeded to completion due to insufficient reaction time or inadequate temperature.

  • Troubleshooting Steps:

    • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A new spot corresponding to the hydrazone product should appear, while the spots for the starting materials diminish.

    • Increase Reaction Time: If the reaction stalls, consider extending the reaction time. Some protocols may require several hours at room temperature or reflux to achieve high yields.[6]

    • Adjust Temperature: Gently heating the reaction mixture (e.g., 40-60 °C or refluxing in a solvent like ethanol) can often increase the reaction rate.[7][8] However, be aware that excessive heat can also promote side reactions or degradation.[9]

Issue 2: The final product is contaminated with significant byproducts.

Possible Cause 1: Formation of Azine.

  • Explanation: A common side reaction is the formation of an azine byproduct (R₂C=N-N=CR₂).[4] This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[10] This is particularly problematic when an excess of the carbonyl compound is used or during prolonged heating.[4]

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the this compound relative to the carbonyl compound.[4]

    • Slow Addition: Add the aldehyde or ketone solution dropwise to the stirred solution of this compound.[4] This maintains a low concentration of the carbonyl compound throughout the reaction, disfavoring the formation of the azine.

Possible Cause 2: Hydrolysis of the Hydrazone Product.

  • Explanation: Hydrazones are susceptible to hydrolysis, which is the reverse of the formation reaction.[10] This can occur during the reaction or, more commonly, during the workup, especially in the presence of water and strong acids.[9][10]

  • Troubleshooting Steps:

    • Neutralize Catalyst: During the workup, wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.[4]

    • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents if your substrates are particularly sensitive to water.

    • Control Workup pH: Avoid strongly acidic conditions during extraction and washing steps.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acid-catalyzed hydrazone synthesis? A1: The synthesis is a nucleophilic addition-elimination reaction. First, the acid catalyst protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic. The primary amine of the hydrazide then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. This intermediate then undergoes dehydration (loss of a water molecule) to form the final hydrazone product with its stable C=N double bond.[3]

Q2: What are the best solvents for synthesizing this compound hydrazones? A2: Protic solvents like methanol or ethanol are most commonly used and are often effective.[7][11][12] They are good at dissolving both the hydrazide and many aldehydes/ketones. Acetic acid is sometimes used as both a solvent and a catalyst.[5] The choice of solvent can influence reaction rates and solubility of the final product.

Q3: How can I best purify my this compound hydrazone? A3: Recrystallization is the most common and effective method for purifying solid hydrazone products.[6][13] Ethanol or methanol are frequently used as recrystallization solvents.[1][7] If the product is an oil or recrystallization is ineffective, silica gel column chromatography is a good alternative.[4] However, be aware that some hydrazones can be sensitive to the acidic nature of silica gel, which may cause degradation. In such cases, using deactivated (base-treated) silica or an alternative stationary phase like alumina may be necessary.[14]

Q4: My purified hydrazone is degrading over time. How should I store it? A4: Hydrazones can be susceptible to oxidation and hydrolysis.[4] Exposure to air, light, and residual acid or base can catalyze degradation. For long-term storage, it is best to keep the purified hydrazone in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator).[4]

Data & Visualization
Reaction Parameters Summary
ParameterRecommended ConditionRationale & Potential Issues
Stoichiometry 1.1 eq. Hydrazide : 1.0 eq. CarbonylMinimizes azine byproduct formation.[4]
pH 4 - 6Optimal for activating carbonyl without deactivating hydrazide.[4]
Catalyst Catalytic (drops) acetic acidProvides necessary protons; strong acids inhibit the reaction.[3][5]
Solvent Methanol or EthanolGood solubility for reactants; allows for reflux if needed.[7][11]
Temperature Room Temp to 60 °C (or reflux)Balances reaction rate against potential side reactions/degradation.[8]
Monitoring TLC / LC-MSConfirms reaction completion and identifies byproduct formation.[4]

Visualizing the Chemistry

Reaction_Mechanism Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde/Ketone (R-CHO) Protonated_Carbonyl Protonated Carbonyl Aldehyde->Protonated_Carbonyl + H⁺ (cat.) Hydrazide This compound Carbinolamine Carbinolamine Intermediate Protonated_Carbonyl->Carbinolamine + Hydrazide Hydrazone Hydrazone Product Carbinolamine->Hydrazone - H₂O, - H⁺ Water Water (H₂O) Carbinolamine->Water

Caption: Acid-Catalyzed Hydrazone Formation Mechanism

Side_Reactions Figure 2: Common Side Reactions Hydrazone Desired Hydrazone Azine Azine Byproduct Hydrazone->Azine + Aldehyde Starting_Materials Starting Materials (Hydrazide + Carbonyl) Hydrazone->Starting_Materials + Water (Hydrolysis) Aldehyde Aldehyde/Ketone (Excess) Aldehyde->Azine Water Water (from workup) Water->Starting_Materials Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (pH, Temp, Time) CheckPurity->CheckConditions Purity OK PurifySM Purify/Replace Starting Materials CheckPurity->PurifySM Impure MonitorReaction Analyze Reaction Mixture (TLC, LC-MS) CheckConditions->MonitorReaction Incomplete Incomplete Reaction? MonitorReaction->Incomplete Analysis Results PurifySM->Start OptimizeConditions Adjust pH (4-6) Optimize Temp/Time Success Improved Yield OptimizeConditions->Success Byproducts Side Products Present? Incomplete->Byproducts No DriveCompletion Extend Time / Gentle Heat Incomplete->DriveCompletion Yes Byproducts->OptimizeConditions No AdjustStoich Use Slight Excess of Hydrazide Slow Carbonyl Addition Byproducts->AdjustStoich Yes (e.g., Azine) DriveCompletion->Success AdjustStoich->Success

References

Technical Support Center: Optimizing Schiff Base Synthesis with 4-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of Schiff bases utilizing 4-Methylbenzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the reaction to empower your research.

Unveiling the Reaction: The Formation of Hydrazone Schiff Bases

The synthesis of a Schiff base from this compound and an aldehyde or ketone is a nucleophilic addition-elimination reaction, also known as a condensation reaction. The core of this transformation is the formation of a carbon-nitrogen double bond (C=N), specifically a hydrazone in this case, with the concurrent elimination of a water molecule.

The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde or ketone, enhancing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the terminal amine group of this compound, forming a tetrahedral intermediate. Subsequent dehydration of this intermediate yields the final Schiff base product.[1] The pH of the reaction medium is a critical parameter; a mildly acidic environment (pH 4-5) is often optimal to facilitate the reaction without deactivating the hydrazide nucleophile through excessive protonation.[1][2]

Schiff_Base_Formation cluster_reaction Reaction Pathway Reactants This compound + Aldehyde/Ketone Protonated_Carbonyl Protonated Carbonyl Reactants->Protonated_Carbonyl Protonation Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Protonated_Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Schiff_Base Schiff Base (Hydrazone) Tetrahedral_Intermediate->Schiff_Base Dehydration Water Water Tetrahedral_Intermediate->Water Synthesis_Workflow Start Start Dissolve Dissolve this compound and Aldehyde/Ketone in Solvent Start->Dissolve Add_Catalyst Add Catalytic Amount of Glacial Acetic Acid Dissolve->Add_Catalyst Reflux Reflux the Mixture (Monitor by TLC) Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Crude Product (Filtration) Cool->Isolate Purify Purify by Recrystallization Isolate->Purify Characterize Characterize the Product (FTIR, NMR, Mass Spec) Purify->Characterize End End Characterize->End

References

Technical Support Center: Minimizing Side Reactions in Hydrazone Formation from 4-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the synthesis of hydrazones from 4-Methylbenzohydrazide. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms and the rationale behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation, and why is it so critical?

A1: The formation of hydrazones is highly pH-dependent and typically requires a mildly acidic environment, with an optimal range of pH 4-6.[1][2] This is a critical parameter due to the dual nature of the reactants. The reaction is acid-catalyzed; the carbonyl oxygen of the aldehyde or ketone needs to be protonated to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[1][3]

However, if the medium becomes too acidic, the lone pair of electrons on the nitrogen atom of the this compound will be protonated. This neutralizes its nucleophilic character, rendering it unable to attack the carbonyl carbon and thereby inhibiting the reaction.[1][3] Conversely, in basic or neutral conditions, the reaction is often sluggish due to the lower electrophilicity of the carbonyl carbon.[4]

Q2: I'm observing a significant amount of a byproduct that I suspect is an azine. What causes this, and how can I prevent it?

A2: Azine formation is one of the most common side reactions in hydrazone synthesis.[1] It occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is particularly prevalent when using hydrazine hydrate but can also occur with substituted hydrazides under certain conditions.

To minimize azine formation:

  • Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the this compound. This ensures that the aldehyde or ketone is consumed in the formation of the desired hydrazone, leaving little to react further.

  • Order of Addition: Adding the aldehyde or ketone dropwise to the solution of this compound can help to maintain a low concentration of the carbonyl compound, disfavoring the second addition step.

Q3: My reaction is very slow or appears to have stalled. What are the likely causes?

A3: Several factors can contribute to a sluggish reaction:

  • Incorrect pH: As discussed in Q1, an incorrect pH is a primary culprit. Verify the pH of your reaction mixture and adjust as necessary with a catalytic amount of a suitable acid, such as glacial acetic acid.[1]

  • Steric Hindrance: If you are reacting this compound with a sterically bulky aldehyde or ketone, the reaction rate will naturally be slower. In such cases, increasing the reaction temperature or extending the reaction time may be necessary.[1]

  • Poor Reagent Quality: Impurities in either the this compound or the carbonyl compound can interfere with the reaction.[1] Consider purifying your starting materials if you suspect they are of low quality.

  • Solvent Choice: The solubility of your reactants in the chosen solvent is crucial. If either reactant is poorly soluble, the reaction will be slow. Protic solvents like ethanol or methanol are generally good choices for hydrazone formation.[5]

Q4: My final product is an oil that is difficult to purify. What can I do?

A4: Obtaining an oily product is a common challenge.[6] Here are several techniques to induce solidification and aid in purification:

  • Trituration: Vigorously stir the oil with a non-polar solvent in which the hydrazone is insoluble, such as cold n-hexane or pentane.[6][7] This can often break up the oil and promote the formation of a solid.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[6]

  • Solvent Adjustment: If you are attempting recrystallization from a mixed solvent system (e.g., ethanol/water), try altering the solvent ratio. Slowly adding the anti-solvent (the one in which the product is less soluble) to a solution of the oil can induce precipitation.[6]

  • Seeding: If you have a small amount of pure, solid product from a previous batch, adding a tiny crystal to your supersaturated oily solution can initiate crystallization.[6]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems, their probable causes, and recommended actions.

Observed Issue Probable Cause(s) Recommended Action(s)
Low or No Product Yield Incorrect pH (too acidic or too basic).[1]Adjust the pH to the 4-6 range using a catalytic amount of acid (e.g., acetic acid).[1]
Poor quality or impure starting materials.[1]Purify the this compound and/or the carbonyl compound.
Sterically hindered reactants.[1]Increase the reaction temperature and/or extend the reaction time.[1]
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Multiple Spots on TLC, Indicating Side Products Azine formation.[1]Use a slight excess of this compound and consider adding the carbonyl compound dropwise.
Hydrolysis of the hydrazone back to starting materials.[1]Ensure anhydrous conditions if possible, and avoid prolonged exposure to highly aqueous or acidic conditions during workup.
Decomposition of starting materials or product.If heating, consider running the reaction at a lower temperature for a longer period.
Difficulty in Product Purification Product is an oil.[6]Attempt trituration, scratching, or seeding to induce crystallization.[6]
Co-elution of impurities during column chromatography.Optimize the eluent system. If the product streaks, consider adding a small amount of a base like triethylamine to the eluent.[7]
Poor crystal formation during recrystallization.[1]Screen a variety of solvents or solvent mixtures. Ensure slow cooling to promote the formation of well-defined crystals.[1]

Experimental Protocols

General Protocol for Hydrazone Formation from this compound
  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Add the aldehyde or ketone (1.0-1.05 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[8][9][10]

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol for Minimizing Azine Formation
  • Dissolve this compound (1.1 equivalents) in a suitable solvent in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent.

  • Slowly add the carbonyl solution dropwise to the stirred this compound solution over 15-30 minutes.

  • Continue with the general protocol for reaction monitoring and workup.

Visualizing the Process

Reaction Mechanism

Hydrazone_Formation Start This compound + Aldehyde/Ketone Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ (catalyst) Attack Nucleophilic Attack by Hydrazide Protonation->Attack Intermediate Tetrahedral Intermediate (Hemiaminal) Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration -H2O Product Hydrazone Product Dehydration->Product

Caption: The acid-catalyzed mechanism of hydrazone formation.

Troubleshooting Workflow

Troubleshooting_Hydrazone Start Low Yield or Side Products? Check_pH Check pH (Optimal 4-6) Start->Check_pH Adjust_pH Adjust pH with Catalytic Acid Check_pH->Adjust_pH No Check_Stoichiometry Review Stoichiometry (Excess Hydrazide?) Check_pH->Check_Stoichiometry Yes Adjust_pH->Check_Stoichiometry Adjust_Stoichiometry Use 1.1-1.2 eq. of Hydrazide Check_Stoichiometry->Adjust_Stoichiometry No Check_Purity Assess Reagent Purity Check_Stoichiometry->Check_Purity Yes Adjust_Stoichiometry->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Optimize_Conditions Optimize Temperature and Time Check_Purity->Optimize_Conditions Yes Purify_Reagents->Optimize_Conditions Purification Proceed to Purification Optimize_Conditions->Purification

Caption: A decision tree for troubleshooting common issues.

References

how to improve the solubility of 4-Methylbenzohydrazide for reactions

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on overcoming solubility challenges with 4-Methylbenzohydrazide in chemical reactions.

Introduction

This compound, also known as p-toluic hydrazide, is a versatile reagent and building block in organic synthesis, frequently employed in the preparation of pharmaceuticals and other biologically active compounds.[1][2] Its chemical structure, featuring a hydrazide functional group attached to a substituted benzene ring, allows for a variety of chemical transformations. However, researchers often encounter challenges with its solubility in common reaction solvents, which can impede reaction kinetics and overall success.

This technical support guide provides a comprehensive resource for understanding and overcoming the solubility issues associated with this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white crystalline solid at room temperature.[3] Its solubility is governed by the "like dissolves like" principle. The molecule possesses both polar (hydrazide group) and nonpolar (tolyl group) characteristics.

  • Polar Solvents: It exhibits moderate to good solubility in polar organic solvents. This is due to the ability of the hydrazide group to form hydrogen bonds with protic solvents and engage in dipole-dipole interactions with aprotic polar solvents.

  • Nonpolar Solvents: Its solubility in nonpolar solvents, such as hexanes or toluene, is generally low.

  • Water: The solubility in water is limited due to the hydrophobic nature of the tolyl group.

Q2: I am struggling to dissolve this compound in my reaction solvent. What are my options?

A2: Difficulty in dissolving this compound is a common issue. Here is a systematic approach to address this challenge:

  • Solvent Selection: The first step is to choose an appropriate solvent or solvent system. Based on literature and chemical principles, the following solvents are good starting points.

  • Heating: For many compounds, solubility increases with temperature. Gentle heating of the solvent while stirring can significantly improve the dissolution of this compound. Always ensure the temperature is well below the boiling point of the solvent and the decomposition temperature of your reactants.

  • Co-solvency: If a single solvent is not effective, a mixture of solvents (co-solvents) can be employed. For instance, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can enhance solubility.

  • pH Adjustment: For reactions in aqueous or protic solvents, adjusting the pH can dramatically increase solubility. This is a particularly effective technique for this compound.

Below is a decision-making workflow to guide you through these options.

Solubility_Workflow start Start: Undissolved This compound solvent_choice Select an appropriate polar aprotic or protic solvent (e.g., MeOH, EtOH, DMSO, DMF) start->solvent_choice heat Gently heat the mixture with stirring solvent_choice->heat dissolved_heat Is the compound dissolved? heat->dissolved_heat co_solvent Consider using a co-solvent system (e.g., Toluene/DMSO) dissolved_heat->co_solvent No success Proceed with the reaction dissolved_heat->success Yes dissolved_co Is the compound dissolved? co_solvent->dissolved_co ph_adjust For aqueous/protic systems, consider pH adjustment (acidification) dissolved_co->ph_adjust No dissolved_co->success Yes dissolved_ph Is the compound dissolved? ph_adjust->dissolved_ph dissolved_ph->success Yes fail Re-evaluate reaction conditions or consider alternative reagents dissolved_ph->fail No

Caption: A workflow for troubleshooting the dissolution of this compound.

Q3: Can you provide a table of suitable solvents for this compound?
SolventTypeEstimated SolubilityNotes and References
Dimethyl Sulfoxide (DMSO)Polar AproticHighOften used for preparing stock solutions for biological assays.
Dimethylformamide (DMF)Polar AproticHighA good solvent for many organic reactions, but can be difficult to remove.
Methanol (MeOH)Polar ProticModerate to HighCommonly used in the synthesis of hydrazones from this compound.
Ethanol (EtOH)Polar ProticModerateSimilar to methanol, widely used in synthesis.
Acetonitrile (MeCN)Polar AproticModerateA versatile solvent for a range of organic reactions.
Tetrahydrofuran (THF)Polar AproticLow to ModerateMay require heating to achieve sufficient concentration.
Dichloromethane (DCM)ChlorinatedLowGenerally not a good solvent for this compound.
TolueneAromaticLowPoor solubility.
WaterAqueousLowSolubility is very limited at neutral pH.

Disclaimer: The solubility data presented in this table are estimations based on available literature and general chemical principles. It is always recommended to perform a small-scale solubility test with your specific reaction conditions.

Q4: How does pH adjustment improve the solubility of this compound?

A4: The hydrazide functional group in this compound is basic and can be protonated to form a water-soluble salt. The predicted pKa of the conjugate acid of this compound is around 12.80. This means that in an acidic solution (pH < pKa), the equilibrium will favor the protonated, charged form of the molecule, which is significantly more soluble in polar solvents like water and alcohols.

Mechanism of pH-dependent Solubility Enhancement:

R-CONHNH₂ + H⁺ ⇌ R-CONHNH₃⁺ (Less Soluble) (More Soluble Salt)

By adding a small amount of a non-interfering acid (e.g., HCl in water, or a catalytic amount of acetic acid in an organic solvent), you can protonate the hydrazide and increase its solubility.

Caution: Ensure that the acidic conditions are compatible with your other reagents and the desired reaction. Some functional groups can be sensitive to acid.

Q5: Are there any specific protocols for dissolving this compound for a reaction?

A5: Yes, here are two common protocols for dissolving this compound for synthetic applications.

Protocol 1: Dissolution in a Polar Protic Solvent (e.g., Methanol or Ethanol)

This is a standard method for reactions such as hydrazone formation.

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous, if required by the reaction)

  • Reaction flask with a magnetic stirrer and condenser

Procedure:

  • To the reaction flask, add the desired amount of this compound.

  • Add the required volume of methanol or ethanol.

  • Begin stirring the mixture at room temperature.

  • If the solid does not dissolve completely, gently heat the flask in a water bath or with a heating mantle to 40-50 °C.

  • Continue stirring until all the solid has dissolved.

  • Once dissolved, cool the solution to the desired reaction temperature before adding other reagents.

Protocol 2: pH-Assisted Dissolution in an Aqueous Co-solvent System

This method is useful for reactions conducted in mixed aqueous-organic media.

Materials:

  • This compound

  • Water

  • A water-miscible co-solvent (e.g., ethanol, isopropanol)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Reaction flask with a magnetic stirrer

Procedure:

  • Suspend the this compound in the desired water/co-solvent mixture in the reaction flask.

  • While stirring, add the dilute hydrochloric acid dropwise.

  • Monitor the dissolution of the solid. Continue adding acid until a clear solution is obtained.

  • Be mindful of the final pH of the solution to ensure it is compatible with your reaction.

Visualization of Key Concepts

Solubility_Factors cluster_compound This compound cluster_solvents Solvent Properties cluster_conditions Experimental Conditions Compound C8H10N2O Structure Tolyl group (nonpolar) Hydrazide group (polar) Temperature Temperature Compound->Temperature solubility affected by pH pH Compound->pH solubility affected by Polarity Polarity (Like dissolves like) Structure->Polarity interacts with H_Bonding Hydrogen Bonding Capacity Structure->H_Bonding interacts with

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Efficient 4-Methylbenzohydrazide Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in hydrazone synthesis via 4-Methylbenzohydrazide condensation. This guide is structured to provide both foundational knowledge through frequently asked questions and practical, in-depth solutions for common experimental challenges. Our goal is to empower you to optimize your catalyst selection, improve reaction efficiency, and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding the condensation of this compound with carbonyl compounds.

Q1: What is the fundamental mechanism of an acid-catalyzed this compound condensation reaction?

A1: The reaction is a nucleophilic addition-elimination process. The mechanism proceeds in several key steps:

  • Carbonyl Activation : The acid catalyst protonates the oxygen of the aldehyde or ketone, which significantly increases the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack : The primary amine of the this compound acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated tetrahedral intermediate.

  • Proton Transfer : A proton is transferred from the nitrogen atom to one of the oxygen atoms, forming a good leaving group (water).

  • Dehydration : The intermediate loses a molecule of water to form a protonated hydrazone.

  • Deprotonation : The catalyst is regenerated by the removal of a proton, yielding the final, stable hydrazone product with its characteristic C=N-N bond.[2]

The rate-limiting step is often the pH-dependent dehydration of the tetrahedral intermediate.[2]

G cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3 & 4: Dehydration cluster_final Step 5: Final Product A Aldehyde/Ketone (R-C=O) Activated_Carbonyl Protonated Carbonyl (R-C=OH+) A->Activated_Carbonyl Catalyst (H+) H_plus H+ Intermediate1 Tetrahedral Intermediate Hydrazide This compound (Ar-CO-NH-NH2) Hydrazide->Intermediate1 Attacks Activated Carbonyl Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Proton Transfer Hydrazone_Protonated Protonated Hydrazone Intermediate2->Hydrazone_Protonated - H2O Final_Hydrazone Final Hydrazone (Ar-CO-NH-N=C-R) Hydrazone_Protonated->Final_Hydrazone - H+ Water H2O H_plus_regen H+ (regenerated)

Caption: Acid-catalyzed hydrazone formation mechanism.
Q2: Why is a catalyst almost always necessary for this reaction?

A2: While some catalyst-free condensations are possible under specific conditions like high temperatures or with highly reactive starting materials, a catalyst is generally crucial for efficiency.[3][4] The catalyst's primary role is to accelerate the reaction by providing a lower energy pathway.[5] Without a catalyst, the direct reaction between the neutral hydrazide and the carbonyl compound is often very slow because the carbonyl carbon is not sufficiently electrophilic.

Q3: What are the most common types of catalysts for this condensation?

A3: The catalysts can be broadly categorized as follows:

  • Acid Catalysts : These are the most common. Weak acids like glacial acetic acid are frequently used because they effectively protonate the carbonyl without significantly protonating the hydrazide nucleophile, which would render it inactive.[2][5] For less reactive ketones, a stronger acid catalyst like concentrated sulfuric acid may be required.[6]

  • Base Catalysts : Basic catalysts, such as potassium carbonate, can also promote the reaction by deprotonating the thiosemicarbazide, thereby increasing its nucleophilicity.[5] However, strong bases can cause unwanted side reactions like the self-condensation of aldehydes.[7]

  • Green & Heterogeneous Catalysts : Modern approaches focus on environmentally benign and reusable catalysts. These include solid acid catalysts, metal-organic frameworks (MOFs), and modified natural clays like Ru-bentonite.[8][9][10] Their primary advantage is the ease of separation from the reaction mixture, simplifying purification and allowing for catalyst recycling.[9]

Q4: How critical is pH control during the reaction?

A4: pH control is absolutely critical. The reaction rate is highly pH-dependent. An optimal, mildly acidic environment (typically pH 4-5) is required.[2]

  • If the pH is too low (highly acidic) , the hydrazide nucleophile becomes protonated (R-NH-NH3+), making it non-nucleophilic and halting the reaction.

  • If the pH is too high (neutral or basic) , the concentration of the protonated, activated carbonyl species is too low, leading to a very slow reaction rate.

The ideal pH strikes a balance, ensuring a sufficient concentration of activated carbonyl without deactivating the hydrazide nucleophile.[2][11]

Q5: What is the role of the solvent, and which solvents are recommended?

A5: The solvent plays a crucial role in dissolving the reactants to allow for an efficient reaction. Protic solvents like methanol or ethanol are the most common choices as they effectively dissolve both this compound and a wide range of aldehydes and ketones.[6][12][13] In some cases, aprotic polar solvents such as DMF have been used.[14] The choice of solvent can influence reaction rates and, in some cases, the ease of product isolation if the product precipitates upon formation.

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low yield is a common problem that can stem from several factors. A systematic approach is the best way to identify the root cause.

G cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low / No Yield Observed Reactant_Purity 1. Verify Reactant Purity (this compound, Carbonyl) Start->Reactant_Purity Catalyst_Check 2. Assess Catalyst (Is it active? Correct amount?) Reactant_Purity->Catalyst_Check Purify_Reactants Purify starting materials (recrystallize, distill) Reactant_Purity->Purify_Reactants Impurities found Conditions_Check 3. Review Reaction Conditions (Temp, Time, Solvent) Catalyst_Check->Conditions_Check Optimize_Catalyst Screen different catalysts (e.g., acetic acid, H2SO4, green catalyst) Adjust catalyst loading (5-10 mol%) Catalyst_Check->Optimize_Catalyst Suboptimal catalyst suspected Optimize_Conditions Adjust temperature (RT to reflux) Increase reaction time (monitor by TLC) Change solvent Conditions_Check->Optimize_Conditions Conditions may be unfavorable Remove_Water Add dehydrating agent (e.g., MgSO4) Use Dean-Stark trap (for aprotic solvents) Conditions_Check->Remove_Water Equilibrium issue suspected Outcome Improved Yield Purify_Reactants->Outcome Optimize_Catalyst->Outcome Optimize_Conditions->Outcome Remove_Water->Outcome

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Solutions:

  • Suboptimal Catalyst : The chosen catalyst may not be effective for your specific substrates.[15]

    • Solution : If a weak acid like acetic acid isn't working, consider a stronger acid for less reactive ketones.[6] For a more systematic approach, perform a catalyst screen. (See Protocol 2).

  • Unfavorable Reaction Conditions : The temperature may be too low or the reaction time too short.

    • Solution : Monitor the reaction's progress using Thin Layer Chromatography (TLC).[16] If the reaction is proceeding slowly at room temperature, consider heating the mixture to reflux. Some reactions require several hours to reach completion.[5][6]

  • Equilibrium Issues : The condensation reaction produces water as a byproduct. This water can hydrolyze the product back to the starting materials, preventing the reaction from going to completion.[16][17]

    • Solution : If using an aprotic solvent like toluene, use a Dean-Stark apparatus to physically remove water as it forms.[16] In protic solvents like ethanol, adding a dehydrating agent such as anhydrous MgSO₄ can help drive the equilibrium forward.

  • Product Degradation or Instability : The hydrazone product may be susceptible to hydrolysis, especially during aqueous workup under acidic conditions.[15]

    • Solution : Minimize the product's exposure to strong acids during workup. Neutralize the reaction mixture before extraction and ensure purification steps are performed promptly.

Problem 2: Significant Formation of Side Products

Q: I'm observing multiple spots on my TLC plate besides my starting materials and product. What are these side products and how can I prevent them?

A: The most common side reaction is the self-condensation of the aldehyde starting material, particularly if it has α-hydrogens. This is especially problematic under strongly basic or highly acidic conditions at elevated temperatures.[18][19]

  • Cause : Use of a base that is too strong or reaction temperatures that are too high.

  • Solution 1 (Catalyst Choice) : Switch to a weaker base or, more preferably, a weak acid catalyst like piperidine or glacial acetic acid.[7] These are generally not basic enough to promote significant self-condensation.

  • Solution 2 (Temperature Control) : Run the reaction at a lower temperature. Many hydrazone formations proceed efficiently at room temperature, albeit over a longer period.[13]

  • Solution 3 (Order of Addition) : In some cases, slowly adding the aldehyde to a solution of the hydrazide and catalyst can help minimize the concentration of free aldehyde available for self-condensation.

Problem 3: Reaction Stalls and Does Not Go to Completion

Q: My TLC analysis shows that the reaction starts but stops before all the starting material is consumed, even after a long time. What should I do?

A: A stalled reaction is often due to catalyst deactivation or an unfavorable equilibrium.

  • Cause 1: Catalyst Deactivation : The catalyst may be consumed by impurities or degrade over time, especially at high temperatures.

    • Solution : Try adding a fresh portion of the catalyst to the reaction mixture and continue monitoring by TLC.[15]

  • Cause 2: Equilibrium : As discussed in Problem 1, the accumulation of water can halt the forward reaction.[17]

    • Solution : Implement a strategy to remove water. This is often the most effective way to drive a stalled condensation reaction to completion.[16]

Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Condensation

This protocol provides a standard starting point for the synthesis of hydrazones from this compound and an aldehyde/ketone.

  • Reactant Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol, approx. 10 mL per mmol of hydrazide).

  • Carbonyl Addition : Add the aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • Catalyst Addition : Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) or another acid catalyst to the mixture.[5]

  • Reaction Monitoring : Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting material spot (this compound) is consumed.

  • Product Isolation : Once complete, cool the reaction mixture. If a precipitate forms, isolate the product by suction filtration. If no solid forms, reduce the solvent volume under reduced pressure and induce crystallization or perform an extraction followed by column chromatography.

  • Purification : Wash the filtered solid with a small amount of cold solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[18]

Protocol 2: Catalyst Screening Workflow

This workflow helps identify the optimal catalyst for a challenging condensation reaction.

G cluster_catalysts Add Different Catalysts (e.g., 5 mol%) Start Select Substrates (this compound + Carbonyl) Setup Prepare Parallel Reactions (Identical scale, solvent, temp) Start->Setup Cat1 Weak Acid (Acetic Acid) Setup->Cat1 Cat2 Stronger Acid (H2SO4 drop) Setup->Cat2 Cat3 Base (Piperidine) Setup->Cat3 Cat4 Green Catalyst (e.g., solid acid) Setup->Cat4 Monitor Monitor all reactions by TLC at set time points (e.g., 1h, 4h, 24h) Analyze Analyze TLC plates to compare conversion rates (Disappearance of starting material) Monitor->Analyze Select Select catalyst with highest conversion and cleanest reaction profile Analyze->Select Optimize Optimize conditions (temp, concentration) for the selected catalyst Select->Optimize

Caption: Workflow for parallel catalyst screening.
  • Setup : In several identical small reaction vessels, add the this compound, the carbonyl compound, and the chosen solvent.

  • Catalyst Addition : To each vessel, add a different catalyst (e.g., acetic acid, p-toluenesulfonic acid, piperidine, an ammonium salt) at a consistent molar loading (e.g., 5 mol%).[17]

  • Reaction : Stir all mixtures under identical conditions (e.g., room temperature).

  • Analysis : After a set time (e.g., 4 hours), take a small aliquot from each reaction and spot it on a single TLC plate. Compare the relative intensities of the starting material and product spots to identify the most effective catalyst.[17]

  • Optimization : Once the best catalyst is identified, you can proceed to optimize other parameters like temperature and concentration for that specific system.

References

Technical Support Center: Navigating Oily Products in 4-Methylbenzohydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common challenge encountered in synthetic chemistry: the formation of oily products in reactions involving 4-Methylbenzohydrazide. As a versatile reagent in the synthesis of hydrazones and other derivatives with significant biological and pharmaceutical applications, understanding how to manage its reaction outcomes is crucial for success.[1][2]

This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format. We will delve into the causality behind experimental choices, providing you with self-validating protocols grounded in established chemical principles.

Understanding the Challenge: Why Do Oily Products Form?

The reaction of this compound with aldehydes and ketones to form hydrazones is a classic condensation reaction.[2] While the desired product is often a stable, crystalline solid, the formation of a viscous oil or a difficult-to-handle tacky solid is a frequent impediment. This phenomenon, often referred to as "oiling out," can be attributed to several factors:

  • Product Purity: The presence of unreacted starting materials, solvents, or byproducts can depress the melting point of the product mixture, resulting in an oil.

  • Low Melting Point of the Product: The inherent physical properties of the synthesized hydrazone may predispose it to being an oil or a low-melting solid at room temperature. The structural characteristics of the aldehyde or ketone reactant play a significant role here.

  • Supersaturation Issues: During work-up or crystallization, if the solution becomes supersaturated too quickly, the product may separate as a liquid phase (oiling out) rather than forming an ordered crystal lattice.[3][4]

  • Solvent Effects: The choice of reaction and crystallization solvent is critical. A solvent that is too good at dissolving the product can prevent it from precipitating as a solid.[5]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a homogenous solution, but upon cooling, an oil separates instead of a solid. What should I do?

This is a classic case of "oiling out."[4] The primary goal is to induce crystallization from this oil. Here are a few techniques to try in sequence:

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the oil-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid product from a previous successful batch, adding a "seed crystal" can initiate crystallization.[4]

  • Trituration: Add a small amount of a non-polar solvent in which your product is likely insoluble (e.g., cold hexanes or pentane). Vigorously stir the oil with the solvent. This can sometimes induce solidification.

Q2: I've isolated my product as an oil after removing the solvent. How can I purify it?

Purifying an oily product requires a different approach than purifying a solid. Here are the most common methods:

  • Column Chromatography: This is a highly effective method for purifying oils. You will need to determine an appropriate solvent system (eluent) to separate your product from impurities.

  • Liquid-Liquid Extraction: This technique is useful for separating your product from impurities that have different solubilities in two immiscible liquids (e.g., an organic solvent and water).

  • Induce Solidification for Recrystallization: The primary goal is often to turn the oil into a solid, which can then be purified by recrystallization. Techniques like trituration (see Q1) are a good starting point.

Q3: Can the p-tolyl group of this compound contribute to the formation of oily products?

The p-tolyl group (a methyl group on a benzene ring) is relatively non-polar. Depending on the other substituents on the resulting hydrazone, it can influence the overall polarity and intermolecular interactions of the molecule. While it doesn't guarantee the formation of an oil, it can contribute to a lower melting point compared to derivatives with more polar or hydrogen-bonding capable groups.

Troubleshooting Guides & Detailed Protocols

Scenario 1: Your reaction is complete, but the crude product is an intractable oil.

Initial Assessment: First, confirm the reaction's completion and the presence of your desired product using Thin Layer Chromatography (TLC). If the reaction is incomplete, unreacted starting materials are likely contributing to the oily nature.

This protocol is ideal for removing water-soluble impurities, such as remaining acid/base catalysts or salts.

Materials:

  • Crude oily product dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel

  • Deionized water

  • Saturated sodium bicarbonate solution (if the reaction was acid-catalyzed)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve your crude oil in an appropriate volume of an organic solvent that is immiscible with water (e.g., 50 mL of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water, stopper the funnel, and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. Drain and discard the aqueous (bottom) layer.

  • If an acid catalyst was used, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine. This helps to remove any remaining water from the organic layer.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer by adding a small amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the purified oil.

Diagram: Liquid-Liquid Extraction Workflow

G A Dissolve Crude Oil in Organic Solvent B Transfer to Separatory Funnel A->B C Wash with Water/Bicarbonate B->C D Separate Aqueous Layer C->D E Wash with Brine D->E F Dry Organic Layer with Na2SO4 E->F G Filter F->G H Evaporate Solvent G->H I Purified Oily Product H->I G cluster_0 Trituration cluster_1 Recrystallization A Purified Oil B Add Cold Non-Polar Solvent A->B C Scratch & Stir B->C D Solid Product Forms C->D E Dissolve Solid in Minimal Hot Solvent D->E F Slow Cooling E->F G Ice Bath F->G H Vacuum Filtration G->H I Pure Crystalline Product H->I

References

Technical Support Center: Optimizing Solvent Systems for the Recrystallization of 4-Methylbenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-Methylbenzohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization, a critical step for ensuring the purity, crystal form, and stability of these valuable compounds. Recrystallization is not merely a purification step; it is a process of molecular self-assembly that, when controlled, dictates the final solid-state properties of an active pharmaceutical ingredient (API).[1][2]

This resource moves beyond simple protocols to address the common and complex challenges encountered in the lab. It is structured in a question-and-answer format to provide direct solutions to specific experimental issues, grounded in the fundamental principles of crystallization science.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in developing a recrystallization protocol for this compound derivatives.

Q1: What is the best starting solvent for recrystallizing my this compound derivative?

There is no single "best" solvent; the ideal choice is highly dependent on the specific derivative's structure. The guiding principle is that the compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures.[3]

For this compound and its derivatives, which contain a polar hydrazide group and a moderately non-polar aromatic ring, a good starting point is a polar protic solvent.

  • Ethanol and Methanol: These are often excellent initial choices. They are polar enough to dissolve the hydrazide moiety, especially when heated, and are less likely to leave residual solvent in the final product compared to higher-boiling point solvents.[4][5][6] Many literature procedures for synthesizing and purifying benzohydrazide derivatives successfully employ ethanol or methanol for recrystallization.[4][5][6][7]

  • Water: Due to the polar N-H and C=O bonds in the hydrazide group, some derivatives may have sufficient solubility in hot water to make it a viable, albeit challenging, solvent.[8] A successful recrystallization from water can yield exceptionally pure material.[8]

  • Acetonitrile: For derivatives with multiple aromatic rings or less polar functional groups, acetonitrile can be an effective solvent.[9]

Q2: My compound has completely dissolved in the hot solvent, but no crystals form even after cooling in an ice bath. What should I do?

This is a classic sign that the solution is not supersaturated, which is essential for crystal formation.[10] There are two primary causes and solutions:

  • Excess Solvent Was Used: Using too much solvent is the most common reason for low or no yield.[3][11] The concentration of your compound is too low to reach the point of supersaturation upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent. Continue to remove solvent until you observe a slight turbidity or the formation of solid. Then, add a very small amount of fresh solvent dropwise until the solution becomes clear again. Now, allow it to cool slowly.

  • Nucleation is Inhibited: Crystal growth requires a nucleation site to begin. Sometimes, a supersaturated solution can be stable if there are no nucleation centers.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[12]

    • Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal provides a template for further crystal growth.[1][10]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[11] This typically happens for one of two reasons:

  • The solution was cooled too quickly: Rapid cooling can cause the compound to come out of solution so fast that it doesn't have time to form an ordered crystal lattice.[11][12]

  • High concentration of impurities: Impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.

Troubleshooting Steps:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.[11]

  • Allow the flask to cool very slowly. Insulating the flask with paper towels or a beaker of warm water can help slow the cooling rate.[12]

  • If oiling persists, consider changing to a different solvent system. A mixed-solvent system is often the solution.

Q4: My final yield is very low. What are the most likely causes?

A low yield is a common and frustrating issue. The most frequent culprits are:

  • Using too much solvent: As mentioned in Q2, this is a primary cause of product loss to the mother liquor.[3][11] Always use the minimum amount of boiling solvent to dissolve your solid.[3][13]

  • Premature crystallization: If you perform a hot filtration to remove insoluble impurities and the solution cools too much, the product will crystallize in the filter paper.[11]

  • Incomplete cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize the precipitation of the solid.[11]

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of your product.[3][11]

Detailed Troubleshooting Guides

This section provides in-depth solutions to more complex recrystallization challenges, explaining the underlying science and offering structured protocols.

Problem: Persistent Impurities & The Power of Mixed-Solvent Systems

Scenario: You have recrystallized your this compound derivative, but analytical data (NMR, TLC) shows that a key impurity remains. This often occurs when the impurity has a solubility profile very similar to your product in the chosen solvent.

The Scientific Principle: The solution is to create a solvent environment where the solubility of your product and the impurity diverge significantly. This is achieved using a mixed-solvent system, also known as a solvent-antisolvent recrystallization.[1][14][15] You will use a pair of miscible solvents: one in which your compound is very soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[15]

How it Works: The crude solid is dissolved in a minimal amount of the hot "soluble solvent." The "insoluble solvent" is then added dropwise until the solution becomes persistently cloudy (turbid). This turbidity is the point of supersaturation. A final drop or two of the "soluble solvent" is added to clarify the solution, which is then cooled slowly to allow for controlled crystal growth, leaving the more soluble impurities behind.[13][15]

Common Mixed-Solvent Pairs for Hydrazide Derivatives:

Soluble SolventInsoluble (Anti-Solvent)Polarity MismatchCommon Use Case
Ethanol/MethanolWaterHighFor moderately polar to polar derivatives.[13][16]
Acetonen-Hexane / n-HeptaneHighFor derivatives with increased non-polar character.[8]
Ethyl Acetaten-Hexane / n-HeptaneMediumA versatile system for a wide range of polarities.[16]
Dichloromethane (DCM)n-Hexane / n-HeptaneMediumEffective for less polar compounds.[16]
Toluenen-Hexane / n-HeptaneLowFor highly non-polar, aromatic-rich derivatives.[13]

Workflow for Developing a Mixed-Solvent System:

mixed_solvent_workflow start Start: Crude Product find_soluble Test for 'Soluble Solvent' (e.g., Ethanol, Acetone, DCM) Compound dissolves readily. start->find_soluble find_insoluble Test for 'Insoluble Solvent' (e.g., Water, Hexane) Compound is poorly soluble. start->find_insoluble check_miscibility Are the two solvents miscible? find_soluble->check_miscibility find_insoluble->check_miscibility check_miscibility->find_soluble No, select new pair dissolve Dissolve crude product in MINIMUM amount of HOT 'Soluble Solvent'. check_miscibility->dissolve Yes add_antisolvent Add HOT 'Insoluble Solvent' dropwise until solution becomes faintly cloudy. dissolve->add_antisolvent clarify Add 1-2 drops of HOT 'Soluble Solvent' to clarify. add_antisolvent->clarify cool Cool slowly to room temp, then in an ice bath. clarify->cool collect Collect crystals by filtration. cool->collect

Caption: Workflow for mixed-solvent recrystallization.

Problem: Polymorphism - Obtaining Different Crystal Forms

Scenario: You've successfully recrystallized your product, but the melting point is different from a previous batch, or its X-ray diffraction (PXRD) pattern has changed. This suggests you have isolated a different polymorph.

The Scientific Principle: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[1] These different forms can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which is of critical importance in the pharmaceutical industry.[1][17] The choice of solvent and the crystallization conditions (e.g., cooling rate) can have a significant impact on which polymorphic form is produced.[18][19]

Strategies for Controlling Polymorphism:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence which crystal faces grow fastest, thereby altering the crystal habit and potentially favoring one polymorph over another.[18][20]

    • Action: Systematically screen a range of solvents with varying polarities (e.g., Toluene, Ethyl Acetate, Ethanol, Water). Analyze the resulting crystals by DSC or PXRD to identify different forms.

  • Cooling Rate: Rapid cooling often yields a metastable (less stable) polymorph, while slow cooling favors the thermodynamically stable form.

    • Action: Compare the results of a rapid crash-cooling in an ice bath versus slow, insulated cooling overnight.

  • Seeding: Introducing a seed crystal of the desired polymorph into a supersaturated solution will direct the crystallization to produce that specific form.[1]

    • Action: Once a desired polymorph is isolated and characterized, save a small amount to use as seed crystals for future batches to ensure consistency.

Troubleshooting Workflow for Unexpected Crystal Formation:

oiling_out_workflow start Problem: Compound 'Oiled Out' reheat Reheat solution until oil redissolves. start->reheat add_solvent Add small amount (5-10%) of additional hot solvent. reheat->add_solvent slow_cool Cool VERY slowly. (Insulate flask) add_solvent->slow_cool check_crystals Did crystals form? slow_cool->check_crystals success Success! Collect crystals. check_crystals->success Yes change_system Failure. Consider a different or mixed-solvent system. check_crystals->change_system No

Caption: Troubleshooting workflow for "oiling out".

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise. A good solvent will dissolve the solid poorly at room temperature but completely upon heating.[3]

  • Dissolution: Place the bulk of your crude this compound derivative into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (using a steam bath or hot plate). Continue adding the minimum amount of boiling solvent until the solid just dissolves.[13]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove the charcoal or any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[21]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3][11]

  • Drying: Allow the crystals to air-dry on the filter paper or dry them further in a desiccator or vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

  • Solvent Pair Selection: Identify a miscible solvent pair where your compound is soluble in one ("solvent A") and insoluble in the other ("solvent B").[15]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot "solvent A".

  • Induce Saturation: While keeping the solution hot, add "solvent B" dropwise with swirling until the solution becomes faintly and persistently cloudy.[15]

  • Clarification: Add 1-2 drops of hot "solvent A" to just clarify the solution.

  • Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent protocol above. For washing (step 6), use a cold mixture of the two solvents in the approximate ratio used for the crystallization.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 4-Methylbenzohydrazide and Other Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a critical endeavor for the scientific community. Among the promising classes of compounds, benzohydrazide and its derivatives have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2] This guide provides an in-depth comparison of the antibacterial activity of 4-Methylbenzohydrazide against other benzohydrazide derivatives, supported by experimental data and established methodologies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents.

The Scientific Rationale: Why Benzohydrazides?

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide group (-CONHNH2). This structural motif serves as a versatile scaffold for chemical modifications, allowing for the synthesis of a wide array of derivatives with varied biological activities.[2] The presence of the hydrazone linkage (-C=N-NH-C=O) in many of these derivatives is often crucial for their bioactivity. The mechanism of action, while not fully elucidated for all derivatives, is thought to involve the inhibition of essential enzymes in bacteria or interference with the bacterial cell wall synthesis. For instance, some studies suggest that these compounds may exert their effect by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication.[3] The exploration of different substituents on the benzene ring allows for the fine-tuning of the molecule's lipophilicity and electronic properties, which in turn can influence its uptake by bacterial cells and its interaction with molecular targets.

Comparative Antibacterial Activity: A Data-Driven Analysis

The antibacterial efficacy of benzohydrazide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.[4][5] The lower the MIC value, the more potent the antibacterial agent.

The following table summarizes the antibacterial activity of this compound and other selected benzohydrazide derivatives against various bacterial strains, as reported in the literature.

CompoundDerivative TypeBacterial StrainMIC (µg/mL)Reference
This compound MonosubstitutedStaphylococcus aureus-[6]
Bacillus subtilis-[6]
Escherichia coli-[6]
N'-(2-Bromobenzylidene)-4-methylbenzohydrazideSchiff BaseStaphylococcus aureusModerate Activity[7]
Escherichia coliModerate Activity[7]
Klebsiella pneumoniaeModerate Activity[7]
N'-(4-hydroxy-3-nitrobenzylidene)-4-methylbenzohydrazideSchiff BaseStaphylococcus aureusModerate Activity[7]
Escherichia coliModerate Activity[7]
Klebsiella pneumoniaeModerate Activity[7]
N'-(4-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazideSchiff BaseStaphylococcus aureusHigh Activity[7]
Escherichia coliHigh Activity[7]
Klebsiella pneumoniaeHigh Activity[7]
N'-(4-fluorobenzylidene)benzohydrazideSchiff BaseStaphylococcus aureus-[3]
Bacillus subtilis-[3]
Escherichia coli-[3]
4-hydroxy-N'-(4-hydroxy-3,5- dimethoxybenzylidene)benzohydrazideSchiff Base--[8]
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazideSchiff Base--[8]

Note: Specific MIC values for this compound were not available in the provided search results, but it is cited as an antibacterial agent.[6] The table indicates the reported activity level where specific values are not provided.

From the available data, it is evident that the derivatization of the basic benzohydrazide structure, particularly through the formation of Schiff bases with substituted benzaldehydes, significantly influences the antibacterial activity. For instance, the introduction of a bromine atom at the para position and a hydroxyl group at the ortho position of the benzylidene moiety in a this compound derivative resulted in the highest activity against the tested bacterial strains.[7] This highlights the importance of the nature and position of substituents on the aromatic ring in modulating the biological efficacy of these compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed, step-by-step methodology for determining the MIC of a test compound using the broth microdilution method, a widely accepted and standardized protocol.[4][9][10]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85% NaCl)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (37°C)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of test compound B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in MHB in a separate 96-well plate or in tubes to obtain a range of concentrations.

  • Inoculation of the Microtiter Plate:

    • Dispense 100 µL of MHB into each well of a sterile 96-well microtiter plate.

    • Add 100 µL of the appropriate compound dilution to the corresponding wells, resulting in a final volume of 200 µL and the desired final compound concentrations.

    • Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only, no inoculum).

    • Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The presence of turbidity indicates bacterial growth.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).

Proposed Mechanism of Action: A Working Hypothesis

The diverse antibacterial activities observed among benzohydrazide derivatives suggest that their mechanism of action can be multifaceted. A plausible hypothesis is that these compounds, particularly the Schiff base derivatives, can act as chelating agents, binding to essential metal ions within bacterial enzymes and thereby inactivating them. Another proposed mechanism involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway or DNA replication, such as DNA gyrase.[3] The structural variations among the derivatives, such as the nature and position of substituents on the aromatic rings, can influence their ability to penetrate the bacterial cell membrane and interact with their specific molecular targets.

Illustrative Diagram of a Putative Mechanism:

Mechanism cluster_bacterium Bacterial Cell BH_derivative Benzohydrazide Derivative CellWall Cell Wall BH_derivative->CellWall Interaction/Inhibition CellMembrane Cell Membrane BH_derivative->CellMembrane Penetration DNA_Gyrase DNA Gyrase BH_derivative->DNA_Gyrase Inhibition EssentialEnzymes Other Essential Enzymes BH_derivative->EssentialEnzymes Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling DNA_Gyrase->DNA Inhibition of Replication

Caption: Putative antibacterial mechanisms.

Conclusion and Future Directions

This comparative guide underscores the potential of benzohydrazide derivatives as a promising class of antibacterial agents. While this compound itself shows antibacterial properties, its derivatization, particularly into Schiff bases with specific substitutions, can significantly enhance its efficacy against a range of pathogenic bacteria. The provided experimental protocol for MIC determination offers a standardized approach for researchers to evaluate the antibacterial potency of novel compounds.

Future research should focus on elucidating the precise mechanism of action of these derivatives to enable rational drug design. Structure-activity relationship (SAR) studies, guided by computational modeling and extensive in vitro and in vivo testing, will be crucial in identifying lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the vast chemical space of benzohydrazide derivatives holds significant promise for the development of new and effective treatments to combat the growing threat of antibiotic resistance.

References

A Comparative Analysis: Efficacy of 4-Methylbenzohydrazide Derivatives Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance (AMR), the scientific community is in a relentless pursuit of novel therapeutic agents that can circumvent existing resistance mechanisms. Among the promising candidates, hydrazide-hydrazone derivatives have garnered significant attention for their broad spectrum of biological activities.[1][2][3] This guide provides an in-depth comparison of the antimicrobial efficacy of a specific subclass, 4-Methylbenzohydrazide derivatives, against commonly used standard antibiotics, supported by experimental data and methodological insights for researchers in drug development.

The Rise of Hydrazones: A Promising Chemical Scaffold

Hydrazones, characterized by the azomethine group (–NH–N=CH–), are a versatile class of compounds whose pharmacological potential is well-documented.[4] Their derivatives have been investigated for a wide array of therapeutic properties, including antibacterial, antifungal, antitubercular, and anticancer activities.[5][6] The core structure allows for extensive chemical modification, enabling the fine-tuning of their biological activity. This guide focuses on derivatives synthesized from this compound, exploring how specific structural alterations impact their potency against pathogenic microbes.

The general synthesis of these compounds is a straightforward and efficient process, typically involving the condensation reaction of this compound with various substituted aldehydes. This synthetic accessibility makes them attractive candidates for further development and optimization.

G cluster_reactants Reactants cluster_products Product 4_methyl This compound hydrazone This compound Derivative (Hydrazone) 4_methyl->hydrazone + aldehyde Substituted Aldehyde (R-CHO) aldehyde->hydrazone reaction_arrow reaction_arrow reaction_arrow->hydrazone - H2O

General synthesis of this compound derivatives.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The true measure of a novel antimicrobial agent lies in its performance relative to established standards. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth. The following table consolidates experimental data from various studies, comparing the MIC values of several this compound derivatives with those of standard antibiotics against a panel of Gram-positive and Gram-negative bacteria.

Compound/Derivative Bacterial Strain MIC (µg/mL)Standard Antibiotic MIC (µg/mL)Reference
N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazideStaphylococcus aureus32--[5][7]
N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazideEscherichia coli64--[5][7]
N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazideKlebsiella pneumoniae64--[5][7]
N'-(4-nitrobenzylidene)-4-methylbenzohydrazideStaphylococcus aureus256--[5][7]
N'-(4-hydroxy-3-nitrobenzylidene)-4-methylbenzohydrazideStaphylococcus aureus128--[5][7]
N'-(2,4-dichlorobenzylidene)-4-methylbenzohydrazideStaphylococcus aureus6.25Ciprofloxacin0.25 - 0.6[8][9]
N'-(2,4-dichlorobenzylidene)-4-methylbenzohydrazideEscherichia coli12.5Ciprofloxacin0.013 - 0.016[8][9]
Related Hydrazide-Hydrazone 1S. aureus ATCC 259233.91Nitrofurantoin15.62[1][2]
Related Hydrazide-Hydrazone 2E. coli0.49Ciprofloxacin0.98[1]
Related Hydrazide-Hydrazone 3S. pneumoniae0.49Ampicillin0.98[1]

Note: Data for "Related Hydrazide-Hydrazones" are included from a broad review to show the potential of the wider chemical class, as direct comparative data for this compound derivatives against standards in the same experiment can be limited.

The data reveals that while some derivatives exhibit moderate activity, others show significant potency. For instance, N'-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide displays notable activity against S. aureus and E. coli.[8] More broadly, the hydrazone class has produced compounds that are significantly more potent than standard drugs like Nitrofurantoin, Ampicillin, and Ciprofloxacin against specific strains.[1]

Unraveling the Mechanism: How Do They Work?

While the precise mechanism of action for every derivative is a subject of ongoing research, the antimicrobial effects of the broader hydrazone class are often attributed to their ability to interfere with essential cellular processes. The azomethine linkage is a key pharmacophore that can chelate metal ions crucial for enzyme function or interact with active sites of microbial enzymes.

Some proposed mechanisms include:

  • Enzyme Inhibition: Certain hydrazone derivatives have been shown to inhibit enzymes critical for microbial survival, such as DNA gyrase B, which is essential for DNA replication, and enoyl-acyl carrier protein reductase (InhA), which is vital for mycolic acid biosynthesis in mycobacteria.[4][9]

  • Cell Membrane Disruption: Studies on related compounds suggest a mechanism involving the disruption of cell membrane integrity, leading to the leakage of cellular contents and cell death.[10]

Proposed mechanism: Inhibition of bacterial DNA gyrase B.

Structure-Activity Relationship (SAR): The Key to Potency

The antimicrobial efficacy of these derivatives is not uniform; it is intrinsically linked to their chemical structure. Analysis of the comparative data reveals key SAR insights:

  • Halogen Substituents: The presence of halogen atoms, particularly bromine and chlorine, on the phenyl ring often enhances antibacterial activity. For example, N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide and N'-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide showed greater potency than their unsubstituted or nitro-substituted counterparts.[5][7][8] This is likely due to the increased lipophilicity conferred by halogens, which may facilitate passage through the bacterial cell membrane.

  • Electron-Donating vs. Withdrawing Groups: Studies on related hydrazones have shown that the nature of the substituent group (whether it donates or withdraws electrons) can be a critical determinant of activity, though the optimal configuration can vary depending on the target microbe.[1]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and validity of antimicrobial efficacy data, standardized protocols must be rigorously followed. The broth microdilution method is a cornerstone of antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Test compound (this compound derivative) stock solution

  • Standard antibiotic (e.g., Ciprofloxacin) stock solution

  • Bacterial culture in log-phase growth

  • Sterile cation-adjusted Mueller-Hinton Broth (MHB)

  • Spectrophotometer or plate reader

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Aseptically pick several morphologically similar colonies from an overnight agar plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the bacterial concentration to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The causality here is critical: a standardized inoculum ensures that the results are comparable across experiments and are not skewed by variations in the initial bacterial load.

  • Serial Dilution of Test Compounds:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at a concentration twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each test well is now 100 µL.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear. This self-validating system confirms that the bacteria are viable and the medium is not contaminated.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Dilutions 2. Prepare Serial Dilutions of Compound in 96-Well Plate Inoculate 3. Inoculate Wells with Bacteria Dilutions->Inoculate Incubate 4. Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read 5. Visually Inspect for Turbidity Incubate->Read Determine 6. Determine MIC (Lowest concentration with no growth) Read->Determine

Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The exploration of this compound derivatives reveals a promising avenue in the search for new antimicrobial agents. The available data demonstrates that specific structural modifications can lead to compounds with significant potency, in some cases exceeding that of standard antibiotics against certain pathogens.[1] The synthetic accessibility and the potential for diverse functionalization make this scaffold particularly appealing for medicinal chemists.

However, this guide also underscores the necessity for continued research. Future work must focus on expanding the library of derivatives, conducting broader screening against a wider range of clinical isolates (including resistant strains), and elucidating precise mechanisms of action. Crucially, promising candidates must be advanced to in vivo efficacy and toxicology studies to assess their therapeutic potential and safety profiles before they can be considered true alternatives in the clinical fight against infectious diseases.

References

A Comparative Performance Analysis of 4-Methylbenzohydrazide Derivatives and Other Organic Inhibitors Targeting Carbonic Anhydrases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular targets, carbonic anhydrases (CAs) have emerged as a family of enzymes with profound physiological and pathological significance. This guide provides a comprehensive performance comparison of a promising class of inhibitors based on the 4-methylbenzohydrazide scaffold against other established organic carbonic anhydrase inhibitors. We will delve into the mechanistic intricacies, present comparative experimental data, and provide detailed protocols to empower researchers in their pursuit of novel therapeutic agents.

The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis. Consequently, the dysregulation of CA activity is implicated in a range of pathologies, making them attractive therapeutic targets.

Human CAs (hCAs) comprise several isoforms with distinct tissue distribution and physiological roles. For instance, hCA II is a ubiquitous and highly active cytosolic isoform, while hCA IX and hCA XII are transmembrane enzymes overexpressed in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.[1] This isoform diversity underscores the critical need for the development of selective inhibitors to minimize off-target effects and enhance therapeutic efficacy.

This compound Derivatives: A Versatile Scaffold for CA Inhibition

The benzohydrazide moiety has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this compound, in particular, have been investigated as potent inhibitors of various enzymes, including carbonic anhydrases. These compounds belong to the class of non-sulfonamide inhibitors, offering an alternative to the classical sulfonamide-based drugs that can suffer from isoform non-selectivity and adverse effects in sulfa-allergic patients.[2]

The inhibitory potential of this compound derivatives stems from their ability to coordinate with the zinc ion in the active site of the enzyme, a key feature for catalysis. The 4-methylphenyl group can be strategically modified to enhance binding affinity and isoform selectivity by interacting with amino acid residues lining the active site cavity.

Performance Comparison with Other Organic Carbonic Anhydrase Inhibitors

To provide a clear perspective on the performance of this compound-based inhibitors, we will compare their inhibitory potency (expressed as Kᵢ or IC₅₀ values) against other well-established classes of organic CA inhibitors. The data presented here is a synthesis of findings from multiple peer-reviewed studies.

Data Presentation: A Comparative Overview of Inhibitory Potency

The following tables summarize the inhibitory activities of representative compounds from different classes against four key human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. Lower Kᵢ or IC₅₀ values indicate higher inhibitory potency.

Table 1: Inhibitory Potency (Kᵢ in nM) of Benzohydrazide Derivatives and Other Organic Inhibitors against hCA I and hCA II

Inhibitor ClassCompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Reference
Benzohydrazide Derivatives Hydrazonobenzenesulfonamides (General)123 - 32025.2 - 92.4[3]
Sulfonamides (Classical) Acetazolamide (AAZ)25012[4]
4-(Pyrazolyl)benzenesulfonamide ureas240 - 218519 - 83[5]
Coumarins (Non-Classical) 7-Hydroxycoumarinamides>10,000>10,000[6]
Phenols (Non-Classical) Phenol27009500[7]
Carboxylic Acids (Non-Classical) 2,4-Dioxothiazolidinyl acetic acids>10,000>10,000[8]

Table 2: Inhibitory Potency (Kᵢ in nM) of Benzohydrazide Derivatives and Other Organic Inhibitors against hCA IX and hCA XII

Inhibitor ClassCompoundhCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Benzohydrazide Derivatives Hydrazonobenzenesulfonamides (General)34.3 - 67.58.05 - 68.7[3]
Sulfonamides (Classical) Acetazolamide (AAZ)255.7[4]
4-(Pyrazolyl)benzenesulfonamide ureas15.9 - 67.616.7 - 65.7[5]
Coumarins (Non-Classical) 7-Hydroxycoumarinamides18.3 - 89.3 µM9.2 - 59.5 µM[6]
Coumarin-based dual inhibitors23.4 - 260.59.5 - 336.3[9]
Phenols (Non-Classical) Phenol45005800[7]
Carboxylic Acids (Non-Classical) 2,4-Dioxothiazolidinyl acetic acids>10,000300 - 930[8]
Causality Behind Experimental Choices and Performance Differences

The choice of these inhibitor classes for comparison is based on their established roles in carbonic anhydrase inhibition research, representing both classical and non-classical mechanisms of action.

  • Sulfonamides are the most studied class of CA inhibitors. Their primary sulfonamide group (SO₂NH₂) directly coordinates to the catalytic zinc ion in a deprotonated state, leading to potent inhibition.[10] However, their lack of isoform selectivity often results in off-target effects.

  • Coumarins act as suicide inhibitors. Their lactone ring is hydrolyzed by the esterase activity of CA, and the resulting 2-hydroxycinnamic acid derivative occludes the active site entrance, preventing substrate access.[6] This mechanism often confers high selectivity for tumor-associated isoforms hCA IX and XII.

  • Phenols and Carboxylic Acids represent other classes of non-sulfonamide inhibitors. Phenols are thought to anchor to the zinc-bound water molecule or hydroxide ion, while carboxylates can directly coordinate with the zinc ion.[7][8] Their inhibitory potency is generally lower than that of sulfonamides but they offer alternative scaffolds for designing isoform-selective inhibitors.

The data reveals that while classical sulfonamides like Acetazolamide exhibit potent inhibition, especially against hCA II, they are less selective. In contrast, certain benzohydrazide derivatives, specifically hydrazonobenzenesulfonamides, demonstrate impressive and selective inhibitory activity against the tumor-related isoforms hCA IX and XII, with potencies in the nanomolar range.[3] This highlights the potential of the this compound scaffold in developing targeted anticancer therapies. Coumarins also exhibit remarkable selectivity for hCA IX and XII, often with no activity against the cytosolic isoforms.[6]

Experimental Protocols: A Self-Validating System for Inhibitor Screening

To ensure the reliability and reproducibility of the presented data, we provide a detailed, step-by-step methodology for a standard in vitro carbonic anhydrase inhibition assay. This protocol is designed as a self-validating system, incorporating appropriate controls for robust data interpretation.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA yields the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Human carbonic anhydrase isoforms (hCA I, II, IX, or XII)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • Test inhibitors (this compound derivatives and other organic inhibitors)

  • Acetazolamide (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare stock solutions of the test inhibitors and Acetazolamide in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the CA enzyme solution to the appropriate wells (except for the blank).

    • Add 20 µL of the inhibitor solution (or DMSO for the control) to the respective wells.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

    • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Self-Validation:

  • Positive Control: The inclusion of a known pan-inhibitor like Acetazolamide validates the assay's ability to detect inhibition.

  • Negative Control: The DMSO control ensures that the solvent does not interfere with the enzyme activity.

  • Blank: The blank (no enzyme) corrects for any non-enzymatic hydrolysis of the substrate.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the carbonic anhydrase catalytic mechanism, the general inhibition mechanism, and the experimental workflow.

CA_Mechanism cluster_0 Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ CO2 CO₂ E_Zn_OH->CO2 Nucleophilic attack Proton_Shuttle Proton Shuttle (His64) E_Zn_H2O->Proton_Shuttle H₂O displacement HCO3 HCO₃⁻ CO2->HCO3 Hydration HCO3->E_Zn_H2O Bicarbonate release H2O H₂O H_plus H⁺ Proton_Shuttle->E_Zn_OH H⁺ transfer Inhibition_Mechanisms cluster_1 General Mechanisms of Carbonic Anhydrase Inhibition Inhibitor Inhibitor Classical Classical Inhibition (e.g., Sulfonamides) Inhibitor->Classical Non_Classical Non-Classical Inhibition (e.g., Coumarins, Phenols) Inhibitor->Non_Classical Active_Site Enzyme Active Site (with Zn²⁺) Outcome Enzyme Inhibition Active_Site->Outcome Classical->Active_Site Direct coordination to Zn²⁺ Non_Classical->Active_Site Occlusion of active site entrance or interaction with Zn²⁺-bound water Experimental_Workflow cluster_2 In Vitro CA Inhibition Assay Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitors) Plate 2. Plate Setup (Controls and Test Compounds) Prep->Plate Incubate 3. Pre-incubation (Enzyme-Inhibitor Binding) Plate->Incubate React 4. Reaction Initiation (Substrate Addition) Incubate->React Measure 5. Kinetic Measurement (Absorbance at 405 nm) React->Measure Analyze 6. Data Analysis (% Inhibition, IC₅₀/Kᵢ Determination) Measure->Analyze

References

A Comparative Guide to the In Vitro Cytotoxicity of Benzohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of synthetic compounds, Schiff bases, characterized by their azomethine group (-C=N-), have garnered significant attention for their versatile biological activities, including notable anticancer properties.[1] This guide focuses on a specific subclass: benzohydrazide Schiff bases. These compounds, formed from the condensation of benzohydrazide or its derivatives with various aldehydes and ketones, present a modular scaffold that allows for systematic structural modifications to enhance cytotoxic potency.

While our interest extends to specific derivatives such as those from 4-methylbenzohydrazide (also known as p-toluic hydrazide), comprehensive comparative data for this particular subset is still emerging in the scientific literature. Therefore, this guide will provide a broader comparative analysis of various benzohydrazide Schiff bases, drawing on available data to establish foundational structure-activity relationships and to offer a robust framework for future investigations into more specific derivatives.

The Scientific Rationale: Why Benzohydrazide Schiff Bases?

The core structure of a benzohydrazide Schiff base combines the stability of an aromatic ring with the reactive potential of the hydrazone moiety (-CO-NH-N=CH-). This framework is an excellent chelating agent for metal ions, and it is well-documented that metal complexes of Schiff bases often exhibit enhanced biological activity compared to the free ligands.[2][3] The lipophilicity of these compounds, a critical factor for cell membrane permeability, can be fine-tuned by altering the substituents on either the benzohydrazide or the aldehyde/ketone precursor. This adaptability makes them prime candidates for targeted drug design.

Assessing Cytotoxicity: The MTT Assay as a Gold Standard

To compare the anticancer potential of different Schiff bases, a reliable and quantitative method for measuring cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

The principle of the MTT assay is elegantly simple yet powerful: metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals and measuring the absorbance of the solution, we can quantify the effect of a compound on cell survival.

Experimental Protocol: MTT Cytotoxicity Assay

The following is a detailed, field-proven protocol for determining the IC50 (half-maximal inhibitory concentration) value of a test compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • Test compounds (Schiff bases) dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Schiff base compounds in the culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂. The duration can be adjusted based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. compound concentration) to determine the IC50 value.

Workflow for In Vitro Cytotoxicity Screening

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Incubate_Attach 3. Incubate (24h) for Attachment Seeding->Incubate_Attach Add_Compounds 5. Treat Cells with Compounds Incubate_Attach->Add_Compounds Prepare_Compounds 4. Prepare Serial Dilutions of Schiff Bases Prepare_Compounds->Add_Compounds Incubate_Exposure 6. Incubate (72h) for Exposure Add_Compounds->Incubate_Exposure Add_MTT 7. Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_Formazan 8. Incubate (4h) for Formazan Formation Add_MTT->Incubate_Formazan Solubilize 9. Solubilize Formazan with DMSO Incubate_Formazan->Solubilize Read_Absorbance 10. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 11. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Value Calculate_Viability->Determine_IC50

A flowchart of the MTT assay for determining cytotoxicity.

Comparative Cytotoxicity Data

The following table summarizes the reported IC50 values for a selection of benzohydrazide Schiff base derivatives against various human cancer cell lines. This data illustrates the range of cytotoxic activity within this class of compounds and provides a basis for discussing structure-activity relationships.

Compound ID / StructureCancer Cell LineIC50 (µM)Reference
Schiff Base-TMB Hybrid (4g) (p-vanillin derivative)MCF-7 (Breast)2.28[6]
Schiff Base-TMB Hybrid (4f) (o-vanillin derivative)MCF-7 (Breast)4.01[6]
Schiff Base-TMB Hybrid (4b) (p-hydroxybenzaldehyde derivative)MCF-7 (Breast)4.74[6]
Imidazolidine-2,4-dione Schiff Base (24) (naphthalene derivative)MCF-7 (Breast)4.92[7]
Imidazolidine-2,4-dione Schiff Base (24) HePG-2 (Liver)9.07[7]
Imidazolidine-2,4-dione Schiff Base (24) HCT-116 (Colon)12.83[7]
Cu(II) Complex of a 4-Hydroxy Benzoyl Hydrazide Schiff Base Dalton's Lymphoma Ascites (DLA)Shows high cytotoxicity even at low concentrations[2]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid TSCCF (Tongue)446.68 µg/mL[8]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data, though diverse in its origin, allows for the deduction of preliminary structure-activity relationships:

  • Influence of Substituents: The position and nature of substituents on the aldehyde-derived portion of the molecule significantly impact cytotoxicity. For instance, the p-vanillin derivative (4g) showed a more potent effect on MCF-7 cells than the o-vanillin (4f) and p-hydroxybenzaldehyde (4b) derivatives, suggesting that the methoxy group and its position are crucial for activity.[6]

  • Role of Aromatic Systems: The presence of extended aromatic systems, such as the naphthalene ring in compound 24, appears to enhance cytotoxic activity.[7] This is likely due to increased lipophilicity, facilitating cell membrane penetration, and potential for DNA intercalation.

  • Metal Chelation: The formation of metal complexes, particularly with copper (Cu(II)), can dramatically increase cytotoxic potency.[2] This is often attributed to the metal center's ability to facilitate redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within the cancer cell.

The primary mechanism by which many Schiff bases exert their cytotoxic effects is through the induction of apoptosis , or programmed cell death.[8] This is a highly regulated process that is essential for tissue homeostasis and the elimination of damaged or cancerous cells. Key events in apoptosis include cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases, which execute the cell death program. Some Schiff bases have been shown to induce apoptosis by upregulating pro-apoptotic proteins like p53.

Generalized Apoptotic Pathway

Apoptosis_Pathway Simplified Apoptotic Pathway cluster_stress Cellular Stress Induction Compound Schiff Base Compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage p53 p53 Activation ROS->p53 DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Disruption (Cytochrome c release) Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A generalized pathway for apoptosis induction by cytotoxic agents.

Conclusion and Future Directions

This guide demonstrates that benzohydrazide Schiff bases are a promising class of compounds with tunable cytotoxic properties against various cancer cell lines. The available data underscores the importance of substituent effects, extended aromaticity, and metal chelation in enhancing anticancer activity.

The clear next step for the field is a systematic investigation into specific, homologous series of these compounds. A comparative study of this compound Schiff bases, derived from a range of substituted aldehydes, would provide invaluable data for establishing a more precise and predictive structure-activity relationship. Such studies, coupled with detailed mechanistic investigations, will be crucial for optimizing this chemical scaffold and advancing the development of novel, potent, and selective anticancer agents.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Methylbenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of essential analytical techniques for determining the purity of novel 4-Methylbenzohydrazide derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our approach is built on the principle of orthogonality—using multiple, mechanistically different techniques to build a comprehensive and trustworthy purity profile.

The Foundational Tier: Rapid Purity Screening

The initial assessment of a synthesized crude product or a purified fraction begins with simple, rapid, and cost-effective methods. These techniques provide a foundational understanding of the sample's complexity and guide subsequent purification and analysis strategies.

Melting Point Determination

Expertise & Experience: The melting point is a classic and surprisingly informative physical constant. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range (typically < 2°C).[6][7] The presence of impurities disrupts the crystal lattice, resulting in a depression and broadening of the melting point range.[8][9] This phenomenon is the causal basis for its use as a purity indicator. Comparing the experimentally determined melting point of a synthesized derivative to literature values for known compounds or observing a sharp range for novel compounds provides the first checkpoint of purity.[7]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Place a small amount (a few milligrams) of the dry, synthesized this compound derivative onto a clean, dry watch glass. Finely pulverize the solid with a spatula.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[10]

  • Measurement: Place the loaded capillary into the heating block of a melting point apparatus.[8]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent, more accurate measurement.[9]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Trustworthiness: A sharp melting range that is consistent across multiple recrystallization batches provides high confidence in the sample's purity. A "mixed melting point" test, where the sample is mixed with a known pure standard, can confirm identity; no depression in the melting point indicates the compounds are identical.[6]

Thin-Layer Chromatography (TLC)

Expertise & Experience: TLC is an indispensable tool for visualizing the complexity of a reaction mixture and assessing the success of purification.[11][12] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[13][14] The key principle is polarity: more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). A pure compound should ideally appear as a single, well-defined spot.

Experimental Protocol: Analytical TLC

  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the crude reaction mixture, the purified this compound derivative, and the starting materials (this compound and the corresponding aldehyde/ketone) in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using separate capillary tubes, spot each sample onto the baseline, ensuring the spots are small and do not spread.

  • Developing: Place a small amount of a pre-determined mobile phase (e.g., a mixture of hexane and ethyl acetate) into a developing chamber. The solvent level must be below the baseline on the TLC plate.[15] Place the spotted TLC plate into the chamber and cover it.

  • Elution: Allow the solvent front to travel up the plate by capillary action until it is about 1 cm from the top.[13]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[11] Staining with iodine can also be used.[10][16]

  • Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11]

Trustworthiness: The self-validating nature of this protocol comes from co-spotting. Running the starting materials alongside the product on the same plate allows for direct comparison. A single spot for the purified product that has a different Rf from the starting materials is a strong indicator of purity and successful reaction.[13]

The Quantitative Core: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for purity determination in the pharmaceutical industry.[17][18][19] It provides high-resolution separation and quantitative data.[20] For this compound derivatives, which are typically UV-active due to their aromatic rings, a reversed-phase HPLC (RP-HPLC) method with a UV detector is the most common and effective choice. The causality here is the precise interaction of each component with the stationary phase under high pressure, allowing for the separation of closely related impurities that would be indistinguishable by TLC.[18]

Experimental Protocol: RP-HPLC Purity Assay

  • System Preparation: Use a C18 column. The mobile phase is typically a gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, Mobile Phase A) and an organic solvent (e.g., acetonitrile or methanol, Mobile Phase B).

  • System Suitability: Before sample analysis, perform a system suitability test. Inject a standard solution of a known related compound to ensure the system can adequately resolve the main peak from potential impurities. Key parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

  • Sample Preparation: Accurately prepare a solution of the synthesized derivative in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system. Run a gradient method (e.g., starting with 95% A and increasing to 95% B over 20-30 minutes) to ensure elution of both polar and non-polar impurities.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity of the main peak using the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Trustworthiness: The validation of an HPLC method is crucial and involves assessing its specificity, linearity, accuracy, and precision according to regulatory guidelines.[21][22][23] For robust purity assessment, an orthogonal HPLC method (e.g., using a different column like a Phenyl-Hexyl column or a different mobile phase pH) should be developed. If the purity value remains consistent across both methods, it provides very high confidence that no impurities are co-eluting with the main peak.[24]

The Definitive Proof: Spectroscopic and Spectrometric Confirmation

Spectroscopic methods provide unambiguous structural confirmation and can offer an orthogonal assessment of purity, identifying impurities that may be missed by chromatographic techniques.[25][26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for structural elucidation and purity assessment.[26][27] ¹H NMR provides information on the electronic environment of every proton in the molecule. The integral of each signal is directly proportional to the number of protons it represents. Therefore, the presence of signals that do not correspond to the target molecule indicates impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.[28]

Experimental Protocol: ¹H NMR for Purity

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is critical for accurate integration.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Structural Confirmation: Assign all peaks in the spectrum to the protons of the this compound derivative. The chemical shifts, coupling constants, and integrations should be consistent with the expected structure.

  • Purity Assessment: Carefully examine the baseline for small peaks. Integrate these impurity peaks relative to a known signal from the main compound. This allows for an estimation of the molar percentage of the impurity. For example, if an impurity peak integrates to 0.03H when a 3H methyl group of the pure compound is set to 3.00, the impurity is present at approximately 1 mol %.

Trustworthiness: NMR is a self-validating technique in that the spectrum must be fully consistent with the proposed structure.[29][30] The presence of residual starting materials, by-products, or even residual solvents (e.g., ethyl acetate, hexane) can be readily identified and quantified from their characteristic chemical shifts, providing a comprehensive purity profile.[28][31]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, serving as a crucial confirmation of its identity.[32][33][34] When coupled with liquid chromatography (LC-MS), it becomes a formidable tool for purity analysis. It can detect and help identify impurities by providing their molecular weights, even if they are present at very low levels and co-elute with the main peak in a standard HPLC-UV analysis.[25][35][36]

Experimental Protocol: LC-MS Analysis

  • Methodology: The protocol is similar to the HPLC method described above, but the eluent from the column is directed into a mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is typically used for this class of molecules.

  • Data Analysis:

    • Confirm the molecular weight of the main peak by identifying the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The measured mass should be within a few ppm of the calculated exact mass if using a high-resolution mass spectrometer (HRMS).[25]

    • Examine the mass spectra of any minor peaks detected in the chromatogram to determine their molecular weights, which provides clues to their identity (e.g., unreacted starting material, a dimer by-product).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is used to identify the functional groups present in a molecule.[37][38][39] While not a primary quantitative purity tool, it is excellent for confirming that the desired chemical transformation has occurred. For the synthesis of a this compound derivative from the hydrazide and an aldehyde, one would look for the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹) and the appearance of the C=N (imine) stretch (around 1650 cm⁻¹), alongside the persistent N-H and C=O (amide) stretches from the hydrazide backbone.[40][41]

Data Summary and Workflow

A robust assessment relies on the convergence of data from these orthogonal techniques. The following table summarizes the expected results for a high-purity sample compared to an impure one.

Analytical TechniqueHigh-Purity Sample (>98%)Impure Sample
Melting Point Sharp range (e.g., 150-151°C)Broad and depressed range (e.g., 145-149°C)
TLC Single spot with a consistent Rf valueMultiple spots, or streaking
HPLC Single major peak with >98% areaMultiple peaks, main peak area <98%
¹H NMR Clean spectrum, all peaks assigned to the product, flat baselineExtra peaks corresponding to impurities or residual solvents
LC-MS Main peak with correct [M+H]⁺, no significant impurity ionsAdditional ions corresponding to the molecular weights of impurities
Integrated Purity Assessment Workflow

The logical flow of these techniques is crucial for an efficient and comprehensive purity assessment.

Purity_Workflow Crude Crude Synthesized Product Purify Purification (e.g., Recrystallization, Column Chromatography) Crude->Purify TLC TLC Analysis (Check for baseline separation) Purify->TLC Monitor fractions HPLC Quantitative HPLC (Determine % Purity) TLC->HPLC Purity check MP Melting Point (Assess sharpness of range) Spec Spectroscopic Analysis (FTIR, NMR, MS) MP->Spec Confirm structure & identity Final Certified Pure Compound (Purity >95-98%) Spec->Final Final QC check HPLC->MP Confirm physical constant

Caption: Integrated workflow for the purification and purity assessment of this compound derivatives.

Conclusion

Assessing the purity of synthesized this compound derivatives is a multi-faceted process that requires an orthogonal and validated approach. No single technique is sufficient. A combination of rapid screening methods like melting point and TLC, quantitative analysis by HPLC, and definitive structural confirmation by NMR and MS provides the highest degree of confidence. This rigorous, self-validating methodology ensures that the compounds advancing into biological screening or further development are of the required quality, safeguarding the integrity and reproducibility of scientific research.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methylbenzohydrazide Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals involved in the characterization and quality control of pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction: The Critical Role of Method Validation for 4-Methylbenzohydrazide

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and characterization are paramount to ensuring the safety and efficacy of the final drug product. As such, robust and reliable analytical methods are essential for its quantification and impurity profiling. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the characterization of this compound. Furthermore, it outlines a comprehensive cross-validation protocol to ensure consistency and reliability of data when transferring or comparing analytical methods.

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). These guidelines emphasize the importance of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] Cross-validation is a critical component of this, serving as a comparison of data from at least two different analytical methods or the same method used in different laboratories.[2][4] The goal is to ensure that the obtained data are comparable and reliable.

This guide will delve into the practical application of these principles for this compound, providing not just the "what" but the "why" behind the experimental choices, empowering you to design and execute a scientifically sound cross-validation study.

Comparing Analytical Techniques: HPLC vs. GC for this compound

The choice between HPLC and GC for analyzing a particular compound depends largely on the physicochemical properties of the analyte.[1][3][4][5][6] For this compound, both techniques present viable options, each with distinct advantages and disadvantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile, thermally labile, and polar compounds.[3][6]Best for volatile and thermally stable compounds.[3][4][6]
Sample Preparation Typically involves dissolving the sample in a suitable solvent.Often requires derivatization for polar and non-volatile compounds like hydrazides to increase volatility and thermal stability.[7][8][9][10]
Operating Temperature Ambient or slightly elevated.[6]High temperatures are required for volatilization.[6]
Sensitivity & Detection High sensitivity with a variety of detectors (e.g., UV-Vis, Mass Spectrometry).[6]Very high sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[6]
Typical Application for this compound Purity assessment, quantification of the main component and non-volatile impurities.Analysis of residual solvents and volatile impurities. Quantification of the main component after derivatization.
Expertise & Experience Insights:

For routine quality control of this compound, HPLC with UV detection is often the preferred starting point . This is due to the compound's aromatic structure, which imparts a strong UV chromophore, and its relatively low volatility. The sample preparation is straightforward, and the technique is robust and widely available in pharmaceutical laboratories.

GC analysis of this compound necessitates a derivatization step . Hydrazides are polar and can exhibit poor peak shape and thermal degradation in a hot GC inlet. Derivatization, for example, by reacting the hydrazide with an aldehyde or ketone (like benzaldehyde or acetone) to form a more volatile and stable hydrazone, is a common strategy to overcome these challenges.[10][11] While this adds a step to the sample preparation, GC-MS can offer exceptional sensitivity and specificity for trace-level impurity analysis.[8][9][11]

Experimental Protocols

The following protocols are detailed, validated methodologies for the analysis of this compound.

Protocol 1: Reversed-Phase HPLC-UV Method

This method is designed for the quantification of this compound and the assessment of its purity.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 4.0) in a ratio of 60:40 (v/v/v).[12]

  • Flow Rate: 1.0 mL/min.[12][13]

  • Column Temperature: 25°C.[12]

  • Detection Wavelength: 272 nm.[12]

  • Injection Volume: 20 µL.[12]

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of mobile phase.

4. Validation Parameters to be Assessed:

  • Specificity: Analyze a blank (mobile phase), a standard solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 10, 25, 50, 75, 100, 125 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[14]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample solution at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The percent recovery should be within 98-102%.[12][14]

  • Precision (Repeatability and Intermediate Precision): Analyze six replicate injections of the standard solution on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]

Protocol 2: GC-MS Method with Derivatization

This method is suitable for the trace analysis of this compound and its volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

2. Derivatization Procedure:

  • To 1 mL of the sample solution (containing this compound in a suitable solvent like methanol), add 100 µL of benzaldehyde and a catalytic amount of acetic acid.

  • Heat the mixture at 60°C for 30 minutes to form the benzaldehyde 4-methylbenzoyl hydrazone derivative.

  • Cool the solution to room temperature before injection.

3. Chromatographic Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized this compound. A full scan mode can be used for initial identification.

5. Validation Parameters to be Assessed:

  • Similar validation parameters as for the HPLC method (specificity, linearity, accuracy, precision, LOD, LOQ) should be assessed for the derivatized analyte.

Designing a Cross-Validation Study

The primary objective of this cross-validation is to demonstrate that the developed HPLC-UV and GC-MS methods provide comparable results for the quantification of this compound.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gc GC-MS Analysis cluster_analysis Data Comparison & Evaluation Sample Homogeneous Batch of This compound SpikedQC Prepare Spiked QC Samples (Low, Mid, High Concentrations) Sample->SpikedQC HPLC_Analysis Analyze Samples and QCs using Validated HPLC Method SpikedQC->HPLC_Analysis Derivatization Derivatize Samples and QCs SpikedQC->Derivatization HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, % difference) HPLC_Data->Comparison GC_Analysis Analyze Derivatized Samples and QCs using Validated GC-MS Method Derivatization->GC_Analysis GC_Data GC-MS Results GC_Analysis->GC_Data GC_Data->Comparison Acceptance Evaluate Against Pre-defined Acceptance Criteria Comparison->Acceptance Report Cross-Validation Report Acceptance->Report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Step-by-Step Cross-Validation Protocol
  • Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria. For chromatographic methods, the mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0%.[2] For the comparison between the two methods, the percentage difference between the results should not exceed 20% for at least two-thirds of the samples.[2]

  • Sample Selection: Prepare a set of at least three batches of this compound samples with varying purity levels, if available. Also, prepare quality control (QC) samples by spiking a known amount of this compound into a placebo or a well-characterized matrix at low, medium, and high concentrations.

  • Analysis:

    • Analyze each sample and QC in triplicate using the validated HPLC-UV method.

    • Analyze each sample and QC in triplicate using the validated GC-MS method (including the derivatization step).

  • Data Evaluation:

    • Calculate the mean, standard deviation, and %RSD for the results obtained from each method for each sample and QC level.

    • For each sample, calculate the percentage difference between the mean result from the HPLC method and the mean result from the GC-MS method using the following formula:

    • Assess if the results meet the pre-defined acceptance criteria.

Data Presentation

The results of the cross-validation study should be presented in a clear and concise tabular format.

Table 1: Comparison of Quantitative Results for this compound

Sample IDHPLC-UV Result (µg/mL) (Mean ± SD, n=3)GC-MS Result (µg/mL) (Mean ± SD, n=3)% Difference
Batch 1
Batch 2
Batch 3
QC Low
QC Mid
QC High

Table 2: Summary of Validation Parameters

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98-102%
Precision (% RSD) ≤ 2%
LOD (µg/mL) Report
LOQ (µg/mL) Report

Logical Relationships in Method Validation

The following diagram illustrates the hierarchical relationship of the validation parameters.

ValidationParameters Validation Method Validation Ensures suitability for intended purpose CoreParams Core Parameters Specificity Linearity Accuracy Precision Validation->CoreParams PerformanceParams Performance Limits LOD LOQ Range Validation->PerformanceParams Robustness Robustness Measures capacity to remain unaffected by small variations Validation->Robustness

Caption: Key parameters in analytical method validation.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the characterization of this compound. The choice of method will depend on the specific analytical need, with HPLC being more suited for routine purity and assay testing, and GC-MS offering high sensitivity for trace volatile analysis after derivatization. A thorough cross-validation as outlined in this guide is imperative to ensure data equivalency and maintain the integrity of analytical results across different methods. This rigorous approach to method validation and cross-validation is a cornerstone of good scientific practice and is essential for regulatory compliance in the pharmaceutical industry.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methylbenzohydrazide (also known as p-Toluic Hydrazide), a common reagent in organic synthesis. By elucidating the chemical principles underpinning these procedures, this document aims to empower researchers to handle this compound with confidence and ensure the safety of themselves, their colleagues, and the environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal operations, a thorough understanding of the hazards associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound presents the following primary risks:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical FormulaC₈H₁₀N₂O[1]
Molar Mass150.18 g/mol TCI[2]
AppearanceWhite to off-white crystalline powderTCI[2]
Melting Point114-118 °CTCI[2]
CAS Number3619-22-5[1]

The Disposal Strategy: From Benchtop to Final Disposition

The recommended final disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[1] However, for small quantities of waste generated in a laboratory setting, a chemical degradation step to render the compound less hazardous prior to collection is a responsible and often necessary practice. This guide details a procedure for the oxidative degradation of this compound using sodium hypochlorite (bleach), a common and effective method for the decomposition of hydrazide compounds.

The overall workflow for the disposal of this compound can be visualized as follows:

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility External Disposal PPE Don Appropriate PPE Segregation Waste Segregation PPE->Segregation Degradation Chemical Degradation (Oxidation with NaOCl) Segregation->Degradation Quenching Quench Excess Oxidant Degradation->Quenching Neutralization pH Neutralization Quenching->Neutralization Collection Collection in Hazardous Waste Container Neutralization->Collection Pickup Licensed Waste Hauler Pickup Collection->Pickup Incineration Incineration Pickup->Incineration

Caption: Decision workflow for the disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the use of appropriate PPE is mandatory. Before beginning any disposal procedure, ensure you are wearing:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a dust mask or respirator may be necessary if there is a risk of inhaling dust. All operations involving the solid compound or concentrated solutions should be performed in a certified chemical fume hood.

Step-by-Step Protocol for the Chemical Degradation of this compound Waste

This protocol is designed for the treatment of small quantities (typically less than 5 grams) of this compound waste. For larger quantities, it is recommended to dispose of the material directly through a licensed hazardous waste contractor without in-lab treatment.

Materials Required
  • This compound waste (solid or in a compatible solvent)

  • Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)

  • Sodium thiosulfate

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid solution (1 M)

  • pH indicator strips

  • Stir bar and stir plate

  • Appropriate glass beakers or flasks

  • Graduated cylinders

Degradation Procedure

All steps must be performed in a certified chemical fume hood.

  • Preparation of the Waste Solution:

    • If the waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent such as ethanol or isopropanol.

    • Slowly add this solution to a larger volume of water in a beaker, with stirring. The goal is to create a dilute aqueous solution or suspension of the this compound. A target concentration of less than 1% is recommended for safety.

  • Oxidative Degradation:

    • While stirring the dilute this compound solution, slowly add an excess of sodium hypochlorite (bleach) solution. A general rule of thumb is to add at least 10 mL of household bleach for every gram of this compound.

    • The reaction is exothermic; add the bleach slowly to control the temperature of the solution. If necessary, use an ice bath to maintain the temperature below 40°C.

    • Continue stirring the reaction mixture for at least 2 hours to ensure complete degradation. The oxidative degradation of diacylhydrazines by sodium hypochlorite results in the formation of carboxylic acids and nitrogen gas. In the case of this compound, the expected products are 4-methylbenzoic acid and nitrogen gas.

  • Quenching Excess Hypochlorite:

    • After the 2-hour reaction time, it is crucial to quench any remaining sodium hypochlorite.

    • Slowly add a solution of sodium thiosulfate to the reaction mixture with stirring. A 10% solution of sodium thiosulfate is typically sufficient. Add the quenching agent until a test with potassium iodide-starch paper indicates the absence of an oxidizing agent (the paper will no longer turn blue-black).

  • pH Neutralization:

    • Check the pH of the solution using a pH indicator strip. The solution will likely be basic due to the bleach.

    • Neutralize the solution by adding 1 M hydrochloric acid dropwise with stirring until the pH is between 6 and 8. If the solution becomes too acidic, add 1 M sodium hydroxide to adjust.

  • Final Disposal:

    • Once neutralized, the treated solution can be collected in a properly labeled aqueous hazardous waste container for pickup by your institution's environmental health and safety department.

Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Unused this compound and any grossly contaminated items (e.g., weighing paper, gloves) should be collected in a clearly labeled solid hazardous waste container.

  • Liquid Waste: The treated and neutralized aqueous solution should be collected in a container designated for aqueous hazardous waste. Do not mix this waste with organic solvent waste.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their contents.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Conclusion

The proper disposal of this compound is a multi-step process that requires careful planning and execution. By following the procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound and ensure compliance with safety and environmental regulations. Always consult your institution's specific waste disposal guidelines and do not hesitate to contact your environmental health and safety department with any questions.

References

A Researcher's Guide to Personal Protective Equipment for Handling 4-Methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a framework for understanding the hazards associated with 4-Methylbenzohydrazide, enabling you to make informed decisions to protect yourself and your colleagues. We will delve into the rationale behind each piece of equipment, outline clear operational plans, and provide protocols for both routine handling and emergency situations.

Understanding the Hazard: Why is PPE Necessary?

This compound (also known as p-Toluic Hydrazide) is a solid organic compound.[1] The primary risks identified in its Safety Data Sheet (SDS) are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

The irritant nature of this compound stems from its chemical properties as a hydrazide derivative. While this compound itself is not classified as acutely toxic, the hydrazide functional group can be reactive and interact with biological tissues, leading to irritation upon contact. The solid, often powdered, form of this chemical means there is a significant risk of generating airborne dust during handling, which can easily come into contact with skin, eyes, or be inhaled. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of a safe experimental design.

Core Principles of Protection

Your selection of PPE should always be informed by a thorough risk assessment of the specific procedure you are performing. Handling a sealed container requires a different level of protection than weighing out the solid powder or running a reaction at elevated temperatures.

Operational Plan 1: Personal Protective Equipment (PPE) Selection

The appropriate level of PPE is dictated by the potential for exposure. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Closed Containers Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing/Transferring Solid Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatN95/FFP2 dust mask or higher
Preparing Solutions Chemical splash gogglesNitrile glovesLaboratory coatRecommended if not in a fume hood
Running Reactions Chemical splash goggles or face shieldNitrile glovesLaboratory coatProcedure-dependent; assess vapor/aerosol risk
Cleaning & Decontamination Chemical splash gogglesHeavy-duty nitrile or neoprene glovesLaboratory coatNot generally required
Deep Dive into PPE Components

1. Eye and Face Protection:

  • Rationale: this compound is a serious eye irritant.[1] Direct contact with even a small amount of dust can cause significant pain and damage.

  • Standard Use: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work with this chemical.[2]

  • High-Risk Tasks: When weighing the powder or during any operation with a high risk of splashing or dust generation, upgrade to chemical splash goggles.[2] For larger-scale operations, a face shield worn over safety goggles provides an essential extra layer of protection.[2]

2. Hand Protection:

  • Rationale: To prevent skin irritation, direct contact with the hands must be avoided.[1]

  • Glove Selection: Nitrile gloves are the standard choice for incidental contact.[2] Always check the manufacturer's chemical resistance guide for your specific gloves. For prolonged handling or when preparing solutions, consider double-gloving or using a thicker, heavy-duty nitrile glove.

  • Important Technique: Never wear contaminated gloves outside of the immediate work area. Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.

3. Body Protection:

  • Rationale: A standard laboratory coat is designed to protect your street clothes and underlying skin from minor spills and dust.[2]

  • Best Practices: Ensure your lab coat is fully buttoned. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat can provide additional protection.[2] Do not wear lab coats into non-laboratory areas such as offices or break rooms.

4. Respiratory Protection:

  • Rationale: While not classified as toxic upon inhalation, the fine dust of this compound can be generated during handling. Inhaling irritant dust can cause respiratory discomfort. The primary control measure should always be engineering controls, such as a chemical fume hood or ventilated enclosure.[3]

  • When to Use: A NIOSH-approved N95 (or equivalent FFP2) dust respirator should be worn when weighing or transferring the solid material outside of a dedicated ventilated enclosure.[4] If you will be working with this material frequently, a formal respiratory protection program, including fit testing, is essential.[3]

Workflow for PPE Selection and Use

This diagram illustrates the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection & Use Workflow for this compound cluster_prep Preparation cluster_use Procedure cluster_post Post-Procedure Risk_Assessment 1. Conduct Risk Assessment (Task, Quantity, Location) Select_PPE 2. Select Appropriate PPE (Refer to Table) Risk_Assessment->Select_PPE Inspect_PPE 3. Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE 4. Don PPE (Coat -> Gloves -> Goggles) Inspect_PPE->Don_PPE Perform_Task 5. Perform Chemical Handling in Designated Area Don_PPE->Perform_Task Doff_PPE 6. Doff PPE Carefully (Gloves -> Goggles -> Coat) Perform_Task->Doff_PPE Dispose_PPE 7. Dispose of Single-Use PPE in Designated Waste Doff_PPE->Dispose_PPE Wash_Hands 8. Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Decision-making workflow from risk assessment to final hand washing.

Operational Plan 2: Handling and Disposal

Safe handling extends beyond just wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.

Step-by-Step Handling Protocol
  • Designate an Area: All work with solid this compound should be performed in a designated area, such as a chemical fume hood or a benchtop with a local exhaust ventilation system (e.g., a snorkel).[5]

  • Assemble Materials: Before handling the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware), cleanup materials (for minor spills), and waste containers are within immediate reach.

  • Don PPE: Follow the sequence outlined in the workflow diagram.

  • Weighing the Compound:

    • Perform this task in a fume hood or ventilated enclosure to control dust.

    • Use smooth, deliberate motions to minimize dust generation.

    • Close the primary container immediately after dispensing the required amount.

  • Post-Handling Decontamination:

    • Wipe down the designated work surface and any equipment used with a damp cloth or towel. Be careful not to generate dust.

    • Treat all cleaning materials as contaminated waste.

  • Doff and Dispose of PPE: Carefully remove PPE as described previously to avoid self-contamination. Dispose of gloves and any other single-use items in a designated hazardous waste container.[6] Lab coats should be laundered separately from personal clothing.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected and disposed of as hazardous chemical waste.[6] Subsequent rinses can typically be disposed of in the same manner. After rinsing and air-drying, the container can be disposed of in regular laboratory glass waste.

  • Chemical Disposal: Unused or waste this compound should be disposed of through your institution's hazardous waste program. One approved method is incineration in a chemical incinerator equipped with an afterburner and scrubber. Never dispose of this chemical down the drain or in the regular trash.

Emergency Response Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Immediate Actions for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response Workflow

This diagram outlines the procedural steps for managing a small laboratory spill of this compound. For large spills, evacuate the area and contact your institution's emergency response team.

Spill_Response Small Spill Response Workflow for this compound cluster_assess Immediate Actions cluster_contain Containment & Cleanup cluster_decon Final Steps Alert Alert others in the area Assess Assess spill size & risk Alert->Assess Don_PPE Don appropriate PPE (Goggles, Gloves, Respirator) Assess->Don_PPE If small & manageable Cover_Spill Gently cover spill with damp paper towels to avoid dust Don_PPE->Cover_Spill Collect Carefully sweep material into a dustpan Cover_Spill->Collect Place_Waste Transfer to a labeled hazardous waste container Collect->Place_Waste Decontaminate Decontaminate spill area with soap and water Place_Waste->Decontaminate Dispose_PPE Dispose of all used cleanup materials & PPE Decontaminate->Dispose_PPE Report Report incident to supervisor Dispose_PPE->Report

Caption: Step-by-step procedure for handling a minor laboratory spill.

By integrating this comprehensive PPE and handling strategy into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound and ensure a safe research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.